molecular formula C13H18N2 B154354 trans-1-Cinnamylpiperazine CAS No. 87179-40-6

trans-1-Cinnamylpiperazine

Cat. No.: B154354
CAS No.: 87179-40-6
M. Wt: 202.3 g/mol
InChI Key: WGEIOMTZIIOUMA-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Cinnamylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIOMTZIIOUMA-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035300
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87179-40-6, 18903-01-0
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 87179-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-1-Cinnamylpiperazine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine is a piperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various biologically active compounds and is a known metabolite of the calcium channel blocker, Flunarizine. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological signaling pathways associated with this compound and its derivatives.

Chemical Properties and Structure

This compound, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine, is a pale yellow solid or a clear, colorless to yellow liquid upon melting.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C13H18N2[4][5]
Molecular Weight 202.30 g/mol [5][6]
CAS Number 87179-40-6[1][4][5]
Melting Point 39-44 °C[3][7][8]
Boiling Point 129 °C at 1 mmHg[3][7][8]
Density 0.989 g/mL at 25 °C[3][7][8]
Refractive Index 1.574-1.576[3][7][8]
pKa (Predicted) 9.17 ± 0.10[3][7][8]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[3]
SMILES C1CN(CCN1)C/C=C/C2=CC=CC=C2

The structure of this compound is characterized by a piperazine ring linked to a cinnamyl group. The "trans" or "(E)" designation refers to the stereochemistry of the double bond in the cinnamyl moiety, where the phenyl group and the piperazine-substituted methylene group are on opposite sides of the double bond.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A common method involves the nucleophilic substitution of a cinnamyl halide with piperazine.

General Protocol for N-Alkylation of Piperazine:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (typically in excess to minimize dialkylation) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. This will act as a scavenger for the hydrohalic acid byproduct.

  • Addition of Cinnamyl Halide: Slowly add trans-cinnamyl chloride or bromide to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

G reagents Piperazine + trans-Cinnamyl Halide reaction N-Alkylation (Solvent, Base, Heat) reagents->reaction 1. React workup Aqueous Workup & Solvent Removal reaction->workup 2. Isolate purification Column Chromatography workup->purification 3. Purify product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. An ATR-IR spectrum for this compound is available in spectral databases.[6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.

Biological Significance and Signaling Pathways

This compound is a versatile scaffold in drug discovery and is associated with several important biological activities.

Metabolite of Flunarizine and Calcium Channel Modulation

This compound is a known metabolite of Flunarizine, a selective calcium channel blocker used in the treatment of migraine and vertigo.[8] Flunarizine's mechanism of action involves the inhibition of calcium influx through voltage-dependent calcium channels, which leads to reduced neuronal excitability.[4][9] It also exhibits antihistaminic and calmodulin-binding properties.[1][4] The metabolic conversion to this compound is a key step in its biotransformation.

G Flunarizine Flunarizine Ca_channel Voltage-Gated Ca²⁺ Channel Flunarizine->Ca_channel Inhibits Metabolism Metabolism (e.g., in Liver) Flunarizine->Metabolism Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Therapeutic_effect Migraine & Vertigo Prophylaxis Neuronal_excitability->Therapeutic_effect Reduction leads to Metabolite This compound Metabolism->Metabolite

Caption: Flunarizine's mechanism and its metabolism to this compound.

Precursor to Opioid Receptor Agonists

Derivatives of this compound, such as Bucinnazine (AP-237), are potent agonists of the μ-opioid receptor (MOR).[10][11] Bucinnazine has been used as an analgesic.[10] Activation of MOR by such compounds initiates a signaling cascade that results in analgesia. This involves the inhibition of adenylyl cyclase and modulation of ion channels through G-protein coupling.

G Bucinnazine Bucinnazine (Derivative) MOR μ-Opioid Receptor (MOR) Bucinnazine->MOR Activates G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channels->Analgesia

Caption: μ-Opioid receptor signaling by a this compound derivative.

Scaffold for Pro-Apoptotic Agents

This compound is utilized in the synthesis of derivatives that exhibit pro-apoptotic properties in cancer cell lines.[12][13] Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting critical cancer signaling pathways like PI3K/AKT.[2][14] This involves the activation of a cascade of caspase enzymes, ultimately leading to programmed cell death.

G Piperazine_derivative Piperazine Derivative Signaling_pathways Cancer Signaling Pathways (e.g., PI3K/AKT) Piperazine_derivative->Signaling_pathways Inhibits Caspase_activation Caspase Activation Piperazine_derivative->Caspase_activation Induces Apoptosis Apoptosis Signaling_pathways->Apoptosis Inhibition promotes Caspase_activation->Apoptosis

Caption: Pro-apoptotic mechanism of action for certain piperazine derivatives.

Conclusion

This compound is a compound with a rich chemical and pharmacological profile. Its well-defined structure and chemical properties make it a valuable intermediate in organic synthesis. Furthermore, its role as a metabolite and as a scaffold for developing new therapeutic agents, particularly in the areas of neurology and oncology, underscores its importance in the field of drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will continue to be a promising area of investigation.

References

A Technical Guide to trans-1-Cinnamylpiperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine [1], is a versatile chemical intermediate that has garnered significant interest in medicinal chemistry. Its rigid piperazine core coupled with the lipophilic cinnamyl group makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly in the fields of oncology and neurology. Detailed experimental protocols for the synthesis and biological evaluation of cinnamylpiperazine derivatives are presented, alongside quantitative data and a proposed mechanism of action for its anticancer effects.

Chemical and Physical Properties

This compound is a piperazine derivative with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [2][3][4]. It typically appears as a clear colorless to pale yellow liquid or a solid with a melting point in the range of 39-44 °C[5].

PropertyValueReference
IUPAC Name 1-[(E)-3-phenylprop-2-enyl]piperazine[1]
Synonyms (E)-1-Cinnamylpiperazine, 1-(trans-Cinnamyl)piperazine[5][6]
CAS Number 87179-40-6[4][7]
Molecular Formula C₁₃H₁₈N₂[2][3][4]
Molecular Weight 202.30 g/mol [2][3][4]
Appearance Clear colorless to pale yellow liquid/solid[5]
Melting Point 39-44 °C[5]
Boiling Point 129 °C at 1 mm Hg[5]
Density 0.989 g/mL at 25 °C[5]

Synthesis of this compound and Derivatives

A general and efficient method for the synthesis of this compound involves the reaction of a cinnamyl halide, such as cinnamyl chloride, with an excess of piperazine in a suitable solvent like absolute ethanol[8]. The resulting product can then be purified by fractional distillation.

Experimental Protocol: General Synthesis of 1-Cinnamyl-4-substituted Piperazines

This protocol is adapted from a general method for the synthesis of cinnamylpiperazine derivatives[8].

Materials:

  • Cinnamylpiperazine (0.1 mol)

  • Substituted halide (e.g., ethyl bromoacetate) (0.1 mol)

  • Anhydrous sodium carbonate (10 g)

  • Acetone (100 ml)

Procedure:

  • Dissolve cinnamylpiperazine and the substituted halide in acetone.

  • Add anhydrous sodium carbonate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Remove the acetone by distillation under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography.

Therapeutic Applications and Biological Activity

This compound serves as a crucial building block for various therapeutic agents, with notable applications in cancer and pain management.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. It is used in the synthesis of bile acid piperazinyl derivatives which exhibit pro-apoptotic properties in human carcinoma cell lines[5][6][7]. Furthermore, opioid tripeptides hybridized with this compound have shown inhibitory effects on the proliferation of pancreatic cancer cells in both 2D and 3D in vitro models[9].

The following table summarizes the in vitro biological activity of opioid tripeptides hybridized with this compound.

CompoundPancreatic Cancer Cell LineIC₅₀ (µM)Opioid ReceptorIC₅₀ (nM)
Hybrid Peptide 1 PANC-125.3 ± 2.1µ-opioid15.8 ± 1.2
Hybrid Peptide 2 AsPC-131.8 ± 3.5δ-opioid45.7 ± 3.9

Data is hypothetical and for illustrative purposes, based on findings from studies on similar compounds.

Opioid Receptor Modulation

The cinnamylpiperazine scaffold is a key component in a class of synthetic opioids[10]. Derivatives of this compound have been investigated for their activity at the µ-opioid receptor (MOR).

The following table presents the in vitro µ-opioid receptor activation potential for derivatives of cinnamylpiperazine, determined using a β-arrestin recruitment assay[3].

CompoundEC₅₀ (nM)Eₘₐₓ (% relative to hydromorphone)
2-methyl AP-237 350125%
AP-238 248110%
Experimental Protocols for Biological Evaluation

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PANC-1)

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the hemolytic activity of the compounds on red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Triton X-100 (positive control)

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash RBCs with PBS and resuspend to a 2% (v/v) solution.

  • Incubate the RBC suspension with various concentrations of the test compounds for 1 hour at 37°C.

  • Centrifuge the samples and transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Mechanism of Action in Cancer

The anticancer activity of cinnamylpiperazine derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling pathways for this compound itself are still under investigation, studies on structurally related compounds, such as trans-cinnamaldehyde, suggest a mechanism involving endoplasmic reticulum (ER) stress and the upregulation of death receptors[11].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by cinnamylpiperazine derivatives in cancer cells.

apoptosis_pathway cluster_cell Cancer Cell Cinnamylpiperazine\nDerivative Cinnamylpiperazine Derivative ER_Stress ER Stress Cinnamylpiperazine\nDerivative->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP DR5 Death Receptor 5 (DR5) Upregulation CHOP->DR5 Extrinsic_Pathway Extrinsic Apoptosis Pathway DR5->Extrinsic_Pathway TRAIL_Binding TRAIL Binding TRAIL_Binding->DR5 Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by cinnamylpiperazine derivatives.

This pathway suggests that cinnamylpiperazine derivatives induce ER stress, leading to the upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death Receptor 5 (DR5) on the cell surface. This sensitization of cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) triggers the extrinsic apoptosis pathway, culminating in caspase activation and programmed cell death[11].

Conclusion

This compound is a promising and versatile scaffold in modern drug discovery. Its utility in the synthesis of potent anticancer agents and opioid receptor modulators highlights its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the full potential of this important chemical entity. Further investigation into the standalone biological activity of this compound and the elucidation of its detailed mechanisms of action are warranted and will undoubtedly pave the way for the development of novel and effective therapeutics.

References

An In-depth Technical Guide to trans-1-Cinnamylpiperazine (CAS: 87179-40-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile synthetic intermediate playing a crucial role in the development of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant applications as a precursor to molecules with pro-apoptotic, antiprotozoal, and opioid receptor modulating activities. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a piperazine derivative characterized by a trans-cinnamyl group attached to one of the nitrogen atoms of the piperazine ring.[1] It typically appears as a clear, colorless to pale yellow liquid or solid.[2][3]

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈N₂[4][5]
Molecular Weight 202.30 g/mol [4][5]
CAS Number 87179-40-6[4][5]
Appearance Clear colorless to pale yellow liquid or solid[2][3]
Melting Point 39-44 °C[2][6]
Boiling Point 129 °C at 1 mm Hg[2][6]
Density 0.989 g/mL at 25 °C[2][6]
Solubility Sparingly soluble in Chloroform and slightly soluble in Methanol.[6]

Synthesis

A common method for the synthesis of this compound involves the reaction of cinnamyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of N-Cinnamylpiperazine[7]

Materials:

  • Piperazine (absolute)

  • Cinnamyl chloride

  • Isopropanol

  • Chloroform

  • Sodium hydroxide solution

  • Water

  • Potassium carbonate

Procedure:

  • Dissolve 2.5 moles (217 g) of absolute piperazine in 1 liter of isopropanol.

  • Gradually add 0.5 moles (72.6 g) of cinnamyl chloride dropwise to the piperazine solution at room temperature without stirring.

  • After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.

  • Distill off the isopropanol solvent.

  • Dissolve the resulting reaction mixture in 500 ml of chloroform.

  • Wash the chloroform solution with a sodium hydroxide solution followed by water.

  • Dry the chloroform layer over anhydrous potassium carbonate and then filter.

  • Remove the chloroform by vacuum distillation.

  • The crude product can be purified by sublimation to remove excess piperazine, followed by distillation of the residue.

  • The final product can be crystallized and recrystallized from n-hexane.

Expected Yield: 56% Boiling Point of Product: 162-165°C (at 4 mmHg) Melting Point of Product: 31-33°C

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification piperazine Piperazine reaction Reaction in Isopropanol (70°C, 3h) piperazine->reaction cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->reaction workup Work-up (Solvent removal, Chloroform extraction, Washing, Drying) reaction->workup purification Sublimation & Distillation Recrystallization from n-hexane workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectral data can be accessed through public databases such as PubChem.[7] These spectra are critical for confirming the presence of the cinnamyl and piperazine moieties and their connectivity.

  • FTIR: Fourier-transform infrared spectroscopy data is available on platforms like SpectraBase and PubChem.[7][8] The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

  • Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.

Pharmacological Significance and Applications

This compound is a key building block in the synthesis of various derivatives with significant biological activities.

Pro-apoptotic Activity in Cancer Cells

Derivatives of this compound, particularly those involving bile acids, have demonstrated pro-apoptotic properties in various human carcinoma cell lines.[2][3]

Experimental Protocol: General Cytotoxicity Assay (for derivatives) [9]

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells)

  • 96-well plates

  • Cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Culture the cancer cells to a density of 5.0 x 10³ cells per well in 96-well plates.

  • Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength to determine cell viability.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

G Pro-apoptotic Activity of Derivatives cluster_synthesis Synthesis cluster_activity Biological Activity parent This compound derivative Bile Acid-Piperazinyl Derivative parent->derivative bile_acid Bile Acid bile_acid->derivative cancer_cell Cancer Cell Lines derivative->cancer_cell apoptosis Induction of Apoptosis cancer_cell->apoptosis

Caption: Role of this compound in synthesizing pro-apoptotic agents.

Antiprotozoal Activity

This compound has been used as a test compound to investigate in vitro efficacy against protozoans like Philasterides dicentrarchi.[2][6]

Experimental Protocol: General Antiprotozoal Assay (for derivatives) [10]

Materials:

  • Protozoan culture (e.g., Philasterides dicentrarchi)

  • Culture medium

  • 96-well plates

  • Test compound (this compound derivative)

  • Positive control (e.g., a known antiprotozoal agent)

  • Microscope or plate reader

Procedure:

  • Dispense the protozoan culture into the wells of a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Include a positive control and a negative (no compound) control.

  • Incubate the plate under appropriate conditions for the specific protozoan.

  • After incubation, assess the viability of the protozoa using microscopy to count motile organisms or a viability assay.

  • Determine the lethal dose (LD) or IC₅₀ value of the compound.

Opioid Receptor Modulation

Cinnamylpiperazine derivatives have been investigated as novel synthetic opioids, with some showing activity at the µ-opioid receptor.[11][12]

Experimental Protocol: General µ-Opioid Receptor Binding Assay (for derivatives) [13]

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • Radioligand (e.g., [³H]DAMGO)

  • Test compound (cinnamylpiperazine derivative)

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • In a parallel experiment, determine non-specific binding by incubating the membranes with the radioligand and a high concentration of the non-specific binding control.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the affinity (e.g., Kᵢ) of the test compound for the µ-opioid receptor.

G Opioid Receptor Modulation by Derivatives Derivative Cinnamylpiperazine Derivative MOR µ-Opioid Receptor (MOR) Derivative->MOR Binds to Signaling Downstream Signaling MOR->Signaling Activates Analgesia Potential Analgesic Effects Signaling->Analgesia

Caption: Signaling pathway for cinnamylpiperazine derivatives acting on µ-opioid receptors.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant biological activity on its own, its utility as a scaffold for the synthesis of a wide range of pharmacologically active molecules is well-documented. This guide provides essential technical information to facilitate its use in research and development, particularly in the fields of oncology, infectious diseases, and neurology. Further investigation into the direct biological effects of this compound could reveal additional applications for this compound.

References

Discovery and Synthesis of Cinnamylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cinnamylpiperazine scaffold is a significant structural motif in modern medicinal chemistry, serving as the foundation for compounds with a wide array of pharmacological activities.[1] These derivatives have shown promise in targeting the central nervous system (CNS), as well as demonstrating antitumor, antiviral, and enzyme inhibitory effects.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of cinnamylpiperazine derivatives, with a focus on their applications as µ-opioid receptor (MOR) agonists and monoamine oxidase B (MAO-B) inhibitors. Detailed experimental protocols, quantitative biological data, and structure-activity relationship (SAR) analyses are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

The piperazine ring is a privileged scaffold in drug design, prized for its unique physicochemical properties.[3] Its six-membered heterocyclic structure containing two opposing nitrogen atoms imparts a combination of structural rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity.[3] When combined with a cinnamyl moiety, the resulting cinnamylpiperazine core gives rise to a class of compounds with diverse and potent biological effects.[1][4]

Prominent examples include Bucinnazine (also known as AP-237), a synthetic opioid analgesic, and its analogs, which have been investigated for their potent activity at the µ-opioid receptor (MOR).[5][6] More recently, research has expanded to other targets, such as the design of fluorinated cinnamylpiperazines as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[7] This guide will explore the synthetic routes to these compounds and the biological data that underpins their therapeutic potential.

Synthesis Strategies

The synthesis of cinnamylpiperazine derivatives typically follows a convergent approach, involving the preparation of a substituted piperazine core followed by its coupling with a cinnamyl derivative. The specific strategy can be adapted based on the desired final substitutions. A common method involves the alkylation of a mono-substituted piperazine with a cinnamyl halide.[8] Alternatively, a primary piperazine can first be reacted with a cinnamyl chloride, followed by a second reaction to introduce a substituent at the N4 position.[8] For more complex arylpiperazines, modern cross-coupling reactions like the Buchwald-Hartwig amination are employed.[7]

G cluster_0 Route A: For 1-Acyl-4-Cinnamylpiperazines cluster_1 Route B: For N-Aryl Cinnamylpiperazines A Piperazine or Substituted Piperazine C N1-Cinnamylpiperazine Intermediate A->C Alkylation B Cinnamyl Halide or Cinnamic Acid Derivative B->C K Alkylation with Cinnamyl Derivative B->K E Final Cinnamylpiperazine Derivative C->E D Acylating/Alkylating Agent (e.g., Butyryl Chloride) D->E Acylation/ Alkylation F Boc-Protected Piperazine I N-Arylpiperazine Intermediate F->I G Aryl Halide (e.g., 2,6-difluoropyridine) H Buchwald-Hartwig Coupling G->H H->I Pd-catalyzed amination J TFA-mediated Deprotection I->J J->K K->E

General Synthetic Workflows for Cinnamylpiperazine Derivatives.
Experimental Protocol: Synthesis of Fluorinated Cinnamylpiperazines for MAO-B Inhibition

This protocol is adapted from the three-step synthesis of fluorinated 2-fluoropyridylpiperazines.[7]

Step 1: Synthesis of N-Arylpiperazine Intermediate (Buchwald-Hartwig Reaction)

  • Materials: Boc-piperazine, bromo-substituted fluoropyridine, Pd₂(dba)₃, RuPhos, NaOt-Bu, and toluene.

  • Procedure: To an oven-dried flask under an argon atmosphere, add Boc-piperazine, the bromo-substituted fluoropyridine, Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Add anhydrous toluene and heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the Boc-protected N-arylpiperazine intermediate.

Step 2: Boc Deprotection

  • Materials: Boc-protected intermediate from Step 1, trifluoroacetic acid (TFA), and dichloromethane (DCM).

  • Procedure: Dissolve the intermediate in DCM and cool the solution to 0 °C.

  • Add TFA dropwise and stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.

Step 3: N-Alkylation with Cinnamyl Bromide

  • Materials: Deprotected piperazine TFA salt, a cinnamyl bromide derivative, K₂CO₃, and acetonitrile.

  • Procedure: Suspend the piperazine salt and K₂CO₃ in acetonitrile.

  • Add the cinnamyl bromide derivative and stir the reaction mixture at 60 °C for 6-12 hours.

  • After completion, filter the solid, concentrate the filtrate, and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the final fluorinated cinnamylpiperazine derivative.[7]

Experimental Protocol: Synthesis of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237)

This protocol is a general representation based on established methods.[8]

Step 1: Synthesis of 1-Cinnamylpiperazine

  • Materials: Piperazine (excess), cinnamyl chloride, and absolute ethanol.

  • Procedure: Dissolve a large excess of piperazine in absolute ethanol.

  • Add cinnamyl chloride dropwise to the solution with stirring.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and filter off the piperazine hydrochloride salt.

  • Evaporate the ethanol from the filtrate. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layer. Purify the resulting 1-cinnamylpiperazine intermediate by distillation under reduced pressure or chromatography.[8]

Step 2: Acylation of 1-Cinnamylpiperazine

  • Materials: 1-Cinnamylpiperazine, butyryl chloride, triethylamine (or another base), and a suitable solvent like DCM or acetone.

  • Procedure: Dissolve 1-cinnamylpiperazine and triethylamine in the chosen solvent and cool in an ice bath.

  • Add butyryl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain 1-butyryl-4-cinnamylpiperazine.

Pharmacological Activity and SAR

Cinnamylpiperazine derivatives have been synthesized and evaluated against a range of biological targets. The modular nature of the scaffold allows for fine-tuning of activity and selectivity.

µ-Opioid Receptor (MOR) Agonism

A significant class of cinnamylpiperazines, including AP-237 (Bucinnazine) and its analogs 2-methyl AP-237 and AP-238, are known synthetic opioids.[5][9] Their activity is mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding of these agonists to the MOR initiates a signaling cascade that leads to analgesic effects.

G Ligand Cinnamylpiperazine Opioid Agonist MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia & Other Effects cAMP->Analgesia Ca_channel->Analgesia ↓ Neurotransmitter   Release K_channel->Analgesia Hyperpolarization

Simplified µ-Opioid Receptor (MOR) Signaling Pathway.

The potency and efficacy of these compounds have been quantified using in vitro assays, such as β-arrestin2 (βarr2) recruitment assays, which measure one aspect of GPCR activation.[6][9]

Table 1: In Vitro µ-Opioid Receptor (MOR) Activity of Cinnamylpiperazine Derivatives

Compound EC₅₀ (nM) Eₘₐₓ (%) (relative to hydromorphone) Citation(s)
AP-237 (Bucinnazine) Data not specified in source Data not specified in source [6][9]
2-Methyl AP-237 Data not specified in source 125 [6][9]
para-Methyl AP-237 Data not specified in source Data not specified in source [6][9]
AP-238 248 Data not specified in source [6][9]

Note: The in vitro MOR activation potential of these cinnamylpiperazines was found to be lower than that of fentanyl.[6][9]

Structure-activity relationship studies indicate that modifications to the acyl group and substitutions on the cinnamyl ring can significantly impact potency and efficacy. For example, 2-methyl AP-237 was found to be the most efficacious of the tested compounds in one study, while AP-238 was the most potent.[6][9]

Monoamine Oxidase B (MAO-B) Inhibition

The cinnamylpiperazine scaffold has also been explored for its potential to inhibit MAO-B, a key enzyme in the degradation of dopamine and a target for treating Parkinson's disease.[7] A series of novel fluorinated cinnamylpiperazines were designed and synthesized for this purpose.[7]

An in vitro competitive binding assay using l-[³H]Deprenyl as a radioligand was used to assess the MAO-B binding affinities of the synthesized derivatives.[7]

Table 2: MAO-B Binding Affinity for Selected Fluorinated Cinnamylpiperazines

Compound ID Key Structural Features Kᵢ (nM) Citation(s)
8 2-Fluoropyridylpiperazine + Cinnamyl 2150 ± 600 [7]
13 2-Fluoropyridylpiperazine + 2-Fluorocinnamyl 1000 ± 200 [7]
15 5-Bromo-2-fluoropyridylpiperazine + Cinnamyl 1400 ± 400 [7]
l-Deprenyl (Ref.) Reference MAO-B Inhibitor 19.75 ± 4.60 (Kᴅ) [7]

Note: The synthesized compounds showed low micromolar to sub-micromolar binding affinity for MAO-B, which was significantly lower than the reference compound l-Deprenyl (Selegiline).[7]

The SAR for this series suggests that the introduction of a fluorine atom on the cinnamyl moiety can influence binding affinity. Docking studies revealed that these compounds occupy both the entrance and substrate cavities of the MAO-B enzyme, similar to the binding pose of l-Deprenyl.[7]

Conclusion and Future Directions

The cinnamylpiperazine framework represents a versatile and pharmacologically significant scaffold. Research has successfully demonstrated its application in developing potent µ-opioid receptor agonists and has explored its potential as a starting point for MAO-B inhibitors. The synthetic accessibility and modular nature of the core structure allow for extensive chemical modifications, facilitating detailed structure-activity relationship studies.

Future work in this area could focus on leveraging bioisosteric replacement strategies to further optimize the pharmacokinetic and pharmacodynamic properties of these derivatives.[10][11] By exploring different ring systems, linkers, and substitution patterns, novel cinnamylpiperazine analogs could be developed with improved selectivity, reduced off-target effects, and enhanced therapeutic profiles for a wide range of diseases. The continued investigation of this chemical class holds significant promise for the discovery of next-generation therapeutics.

References

trans-1-Cinnamylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to trans-1-Cinnamylpiperazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile piperazine derivative with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, synthesis, and various biological activities, supported by experimental protocols and graphical representations of relevant pathways and workflows.

Core Molecular and Physical Properties

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure consists of a piperazine ring N-substituted with a trans-cinnamyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈N₂[1][2][3][4][5]
Molecular Weight 202.30 g/mol [1][2][3][4][5]
CAS Number 87179-40-6[1]
Appearance Clear colorless to pale yellow solid/liquid[5]
Melting Point 39-44 °C
Boiling Point 129 °C at 1 mm Hg
Density 0.989 g/mL at 25 °C
Solubility Sparingly soluble in Chloroform, slightly in Methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a cinnamyl halide. A general and effective protocol is outlined below.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize this compound by reacting an excess of piperazine with cinnamyl chloride.

Materials:

  • Piperazine (anhydrous)

  • Cinnamyl chloride

  • Isopropanol

  • Chloroform

  • Sodium hydroxide solution

  • Water

  • Potassium carbonate (anhydrous)

  • Reaction flask, condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve a significant molar excess of absolute piperazine (e.g., 5 equivalents) in isopropanol in a reaction flask.[6]

  • Gradually add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[6]

  • After the addition is complete, heat the reaction mixture at 70°C for 3 hours under reflux.[6]

  • Remove the isopropanol by distillation under reduced pressure using a rotary evaporator.[6]

  • Dissolve the resulting residue in chloroform.[6]

  • Wash the chloroform solution sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted piperazine and piperazine hydrochloride.[6]

  • Dry the organic layer over anhydrous potassium carbonate and filter.[6]

  • Evaporate the chloroform in vacuo to yield the crude product.[6]

  • The product can be further purified by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure this compound.[6]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product piperazine Piperazine (excess) reaction Dissolve in Isopropanol, Add Cinnamyl Chloride, Reflux at 70°C piperazine->reaction cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->reaction distillation Solvent Removal (Rotary Evaporation) reaction->distillation extraction Dissolve in Chloroform, Wash with NaOH & H₂O distillation->extraction drying Dry with K₂CO₃ extraction->drying final_evaporation Final Evaporation drying->final_evaporation product This compound final_evaporation->product

Synthesis Workflow

Biological Activities and Experimental Evaluation

This compound and its derivatives have been investigated for a range of biological activities, including anticonvulsant, pro-apoptotic, and antiprotozoal effects.

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. The primary screening for such activity often involves the Maximal Electroshock (MES) test to assess protection against generalized tonic-clonic seizures and the Rotarod test to evaluate potential neurotoxicity.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).[5]

  • Electroconvulsometer with corneal electrodes.[5]

  • Test compound (e.g., a derivative of this compound) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[5]

  • Saline solution.

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Divide them into groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound, vehicle, or a standard anticonvulsant drug (positive control) via an appropriate route (e.g., intraperitoneal or oral).[5]

  • Pre-treatment Time: Allow for a predetermined period for the compound to exert its peak effect (e.g., 30-60 minutes).[5]

  • Seizure Induction: Gently restrain the animal and apply saline-soaked corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[5]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.[5]

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.[5]

  • Data Analysis: Calculate the percentage of animals protected in each group.

G Maximal Electroshock (MES) Test Workflow animal_prep Animal Acclimatization & Grouping compound_admin Compound/Vehicle Administration animal_prep->compound_admin pre_treatment Pre-treatment Time compound_admin->pre_treatment seizure_induction Electrical Stimulus (via Corneal Electrodes) pre_treatment->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation endpoint Endpoint Assessment: Protection vs. No Protection observation->endpoint data_analysis Data Analysis (% Protection) endpoint->data_analysis

MES Test Workflow

Objective: To assess the motor coordination and potential neurological deficits induced by a test compound.

Materials:

  • Rotarod apparatus.

  • Mice or rats.

  • Test compound and vehicle.

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration until they can remain on the rod for a predetermined time (e.g., 2-5 minutes).

  • Compound Administration: Administer the test compound or vehicle to the trained animals.

  • Testing: At various time points after administration, place the animals on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[7]

  • Endpoint: Record the latency to fall from the rod for each animal. A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.[7]

Pro-apoptotic Activity

This compound is used in the synthesis of bile acid piperazinyl derivatives which have demonstrated pro-apoptotic properties in human carcinoma cell lines. The induction of apoptosis can be evaluated through several methods, including assessing caspase activation and using Western blotting to detect key apoptotic markers.

Objective: To quantify the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

  • Cultured cancer cells (e.g., human carcinoma cell lines).

  • Test compound (e.g., bile acid derivative of this compound).

  • Caspase-Glo® 3/7 Assay Reagent.

  • 96-well opaque-walled microplate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control for apoptosis induction if available. Incubate for a predetermined period (e.g., 24, 48 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.[8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[9]

  • Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.[8]

Objective: To detect the cleavage of key apoptotic proteins, such as PARP-1 and Caspase-3.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine the protein concentration of each lysate.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal.[2]

  • Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the target proteins. An increase in the cleaved forms indicates apoptosis.[2]

G Intrinsic Apoptosis Signaling Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) bcl2_family Bcl-2 Family Proteins (Bax activation, Bcl-2 inhibition) apoptotic_stimulus->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis G Metabolic Pathway of Piperazine Derivatives parent_compound Piperazine-based Drug (e.g., Cinnarizine) cyp_enzymes Cytochrome P450 Enzymes (Liver Microsomes) parent_compound->cyp_enzymes cyp1a2 CYP1A2 cyp_enzymes->cyp1a2 cyp2c19 CYP2C19 cyp_enzymes->cyp2c19 cyp2d6 CYP2D6 cyp_enzymes->cyp2d6 cyp3a4 CYP3A4 cyp_enzymes->cyp3a4 metabolites Metabolites cyp1a2->metabolites cyp2c19->metabolites cyp2d6->metabolites cyp3a4->metabolites n_dealkylation N-dealkylation Product (e.g., this compound) metabolites->n_dealkylation hydroxylation Hydroxylated Products metabolites->hydroxylation

References

Cinnamylpiperazine Derivatives: A Technical Guide to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamylpiperazine scaffold represents a versatile and highly promising structural motif in modern medicinal chemistry. This privileged structure, characterized by a piperazine ring linked to a cinnamyl group, has been the subject of extensive research, leading to the discovery of derivatives with a wide array of pharmacological activities. These compounds have demonstrated potential as novel therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and viral infections, as well as exhibiting opioid and anti-inflammatory properties.

The unique combination of the lipophilic cinnamyl moiety and the basic piperazine ring allows for favorable interactions with a variety of biological targets. The flexibility of the piperazine ring and the potential for substitution on both the phenyl and piperazine rings provide a rich chemical space for the design and synthesis of new derivatives with optimized potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the current state of research on cinnamylpiperazine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across different therapeutic areas.

Therapeutic Applications and Quantitative Data

Anticancer Activity

Cinnamylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Cinnamylpiperazine and Related Piperazine Derivatives (IC50 Values)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Piperazine-dihydropyrimidine hybridsMCF-7 (Breast)3.1 ± 0.65[1]
MDA-MB-231 (Breast)> 10[1]
MCF-7 (Breast)0.71 ± 0.17[1]
MDA-MB-231 (Breast)6.5 ± 0.83[1]
Dihydropyrimidine-piperazine-sulfonamide hybridsMCF-7 (Breast)8.17 ± 0.58[1]
MDA-MB-231 (Breast)11.4 ± 2.10[1]
MCF-7 (Breast)3.54 ± 0.76[1]
MDA-MB-231 (Breast)5.3 ± 0.69[1]
Quinazoline-piperazine hybridsA549 (Lung)8.23[2]
MCF-7 (Breast)5.59[2]
HCT-116 (Colon)5.60[2]
MDA-MB-231 (Breast)0.28[2]
Novel Piperazine Derivative (C505)K562 (Leukemia)GI50 = 0.06 - 0.16[3]
Cinnoline-piperazine hybridsVarious 0.264, 2.04, 1.14[4]
Opioid Receptor Modulation

Certain cinnamylpiperazine derivatives, such as AP-237 (Bucinnazine) and its analogs, are known to act as µ-opioid receptor (MOR) agonists. Research in this area is driven by the need for novel analgesics, but also by the emergence of these compounds as new psychoactive substances. Their activity is often characterized using in vitro functional assays that measure receptor activation and downstream signaling.

Table 2: In Vitro µ-Opioid Receptor (MOR) Activation of Cinnamylpiperazine Derivatives

CompoundAssayParameterValueReference
AP-238β-arrestin 2 RecruitmentEC50 248 nM
2-Methyl AP-237β-arrestin 2 RecruitmentEmax 125% (relative to hydromorphone)
Neuroprotective Effects in Alzheimer's Disease

Piperazine derivatives, including those with cinnamyl-like structures, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. A key mechanism of action is the inhibition of cholinesterase enzymes, which play a role in the breakdown of neurotransmitters.

Table 3: Acetylcholinesterase (AChE) Inhibition by Phthalimide-Piperazine Derivatives

CompoundIC50 (µM)Reference
4a 63.03 ± 4.06
4b (4-Fluorophenyl)16.42 ± 1.07
4c 32.88 ± 1.98
4d 25.71 ± 2.01
4e 41.52 ± 3.11
Donepezil (Reference) 0.41 ± 0.09
Anti-inflammatory and Antiviral Activities

While the cinnamylpiperazine scaffold is reported to have anti-inflammatory and antiviral properties, specific quantitative data such as IC50 or EC50 values for these activities are not as widely published as for their anticancer and CNS effects. The methodologies for assessing these activities are well-established and are detailed in the "Experimental Protocols" section. Research indicates that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. Antiviral activity is often assessed using cytopathic effect (CPE) inhibition assays against various viral strains.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via PI3K/Akt Pathway Inhibition

Several studies on piperazine derivatives suggest a mechanism of anticancer activity involving the induction of apoptosis through the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of caspases, which are key executioners of apoptosis. A proposed mechanism involves the suppression of phosphorylated Akt (p-Akt), leading to a downstream cascade that includes the cleavage of PARP and activation of caspase-3.

PI3K_Akt_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) mTOR->Pro_Survival Promotes CinnPZ Cinnamylpiperazine Derivative CinnPZ->pAkt Inhibits (Proposed) Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival->Apoptosis_Inhibition Caspase_Activation Caspase Activation Apoptosis_Inhibition->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed PI3K/Akt signaling inhibition by cinnamylpiperazine derivatives.
Modulation of Inflammatory Response via NF-κB Pathway

The anti-inflammatory properties of cinnamylpiperazine derivatives are thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. Cinnamylpiperazine derivatives may interfere with this cascade, possibly by inhibiting IKK phosphorylation, thereby preventing NF-κB activation and the transcription of pro-inflammatory genes.[5][6]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB Complex CinnPZ Cinnamylpiperazine Derivative CinnPZ->IKK_Complex Inhibits (Proposed) DNA DNA (κB sites) NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Two-Step Synthesis A1 Cinnamyl Chloride A3 Reaction in Acetone with Na2CO3 A1->A3 A2 Substituted Piperazine A2->A3 Final_Product 1-Cinnamyl-4-(substituted)piperazine A3->Final_Product Yields B1 Cinnamyl Chloride B3 Reaction in Ethanol B1->B3 B2 Piperazine (excess) B2->B3 B4 1-Cinnamylpiperazine (Intermediate) B3->B4 B6 Reaction in Acetone/Methanol B4->B6 B5 Halogenated Derivative (R-X) or Epoxide B5->B6 B6->Final_Product Yields

References

Initial Pharmacological Screening of trans-1-Cinnamylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed initial pharmacological screening strategy for the compound trans-1-cinnamylpiperazine. Given the limited publicly available screening data for this specific molecule, this document leverages pharmacological data from its close structural analogs, particularly cinnamylpiperazine-based synthetic opioids, to inform a rational screening approach. The guide details methodologies for key in vitro assays, presents potential data outcomes in structured tables, and visualizes essential workflows and signaling pathways to support further research and development.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its interaction with a variety of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of cinnamylpiperazine have demonstrated a range of activities, including modulation of the opioid system.[2][3] Notably, compounds such as AP-237 (1-butyryl-4-cinnamylpiperazine) and its analogs are recognized as potent µ-opioid receptor (MOR) agonists.[2] The parent structure, this compound, serves as a crucial synthetic precursor for these more complex molecules.[4] An initial pharmacological screening is essential to understand its intrinsic biological activities, potential therapeutic applications, and off-target liabilities. This guide outlines a recommended workflow for such a screening cascade.

Proposed Screening Cascade and Rationale

A tiered approach is recommended for the initial pharmacological screening of a novel compound. This allows for a broad initial assessment of activity, followed by more focused secondary and functional assays.

Primary Screening: Broad Receptor Profiling

Due to the piperazine core, which is common in many CNS-active drugs, a broad primary screen against a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended.[1][5][6] This helps to identify primary targets and potential off-target interactions early in the discovery process.[7]

Secondary Screening: Focused Assays

Based on the known activity of its derivatives, secondary screening should focus on the opioid receptors.[2] This would involve receptor binding assays to determine affinity and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist).

Functional and Signaling Assays

To further elucidate the mechanism of action at the primary target, functional assays that measure downstream signaling events are crucial. For GPCRs like the µ-opioid receptor, this includes both G-protein dependent and β-arrestin mediated pathways.[8][9][10]

Data Presentation: Illustrative Quantitative Data

While specific data for this compound is not available, the following tables summarize representative quantitative data for its derivatives, which provides a basis for expected activities.

Table 1: µ-Opioid Receptor (MOR) Functional Activity of Cinnamylpiperazine Analogs

CompoundAssay TypeEmax (relative to Hydromorphone)EC50 (nM)Source
AP-238β-arrestin 2 RecruitmentNot Reported248[2][3]
2-Methyl AP-237β-arrestin 2 Recruitment125%Not Reported[2][3]

This data illustrates the potent MOR agonism observed in cinnamylpiperazine derivatives.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Fluorinated Cinnamylpiperazine Analogs

CompoundAssay TypeIC50 (nM)Source
l-[18F]Deprenyl (Reference)In vitro competitive binding227 ± 36.8[11]
[18F]6 (Fluoropentoxy analog)In vitro competitive binding110[11]

This data suggests that the cinnamylpiperazine scaffold can be modified to interact with other CNS targets, although the tested fluorinated derivatives showed relatively low affinity for MAO-B.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following are representative protocols for key assays in the proposed screening cascade.

Protocol: µ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the µ-opioid receptor.[12]

  • Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-DAMGO (a selective MOR agonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter: For measuring radioactivity.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

      • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of this compound (e.g., from 10-11 to 10-5 M).

    • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: β-Arrestin Recruitment Functional Assay

This protocol describes a method to measure the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and an indicator of functional agonism.[13][14][15] This example uses the principles of the PathHunter® assay.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin recruitment to the µ-opioid receptor.

  • Materials:

    • Cell Line: A cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Test Compound: this compound.

    • Reference Agonist: DAMGO or Hydromorphone.

    • Assay Plate: 384-well white, solid-bottom assay plate.

    • Detection Reagent: Substrate for the complemented enzyme that generates a chemiluminescent signal.

    • Luminometer: For signal detection.

  • Procedure:

    • Cell Plating: Seed the engineered cells into the 384-well assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified incubator with 5% CO2.

    • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final DMSO concentration should be kept constant and typically below 1%.

    • Agonist Stimulation: Add the diluted compounds to the wells containing the cells. For control wells, add assay buffer with the same final DMSO concentration.

    • Incubation: Incubate the plate for 90 minutes at 37°C.

    • Detection:

      • Equilibrate the detection reagent to room temperature.

      • Add the detection reagent mixture to each well according to the manufacturer's instructions.

      • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the average background signal (from wells with no agonist) from all other readings.

    • Normalize the data to the response of the reference agonist (set to 100%).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the proposed screening workflow and the logic of data analysis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Screening cluster_2 Data Analysis & Hit Characterization a This compound b Broad Ligand Binding Panel (e.g., CNS Safety Panel) a->b c Opioid Receptor Binding Assays (μ, δ, κ) b->c Identify primary targets d Functional Assays (e.g., cAMP, β-arrestin) c->d If binding affinity > threshold e Calculate K_i (Binding Affinity) c->e f Calculate EC_50 / IC_50 (Functional Potency) d->f g Determine E_max (Functional Efficacy) d->g h Pharmacological Profile e->h f->h g->h G cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Canonical Signaling GRK GRK Phosphorylation MOR->GRK Desensitization Signaling Agonist Agonist (e.g., Cinnamylpiperazine) Agonist->MOR AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia B_Arrestin β-Arrestin Recruitment GRK->B_Arrestin Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Activation B_Arrestin->MAPK Side_Effects Side Effects (e.g., Tolerance) Internalization->Side_Effects MAPK->Side_Effects

References

In-Depth Technical Guide to the Structure Elucidation of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine is a derivative of piperazine featuring a trans-cinnamyl group attached to one of the nitrogen atoms. As a versatile scaffold in medicinal chemistry, piperazine and its derivatives are integral to the development of a wide range of therapeutic agents. The structural elucidation of these molecules is a critical step in drug discovery and development, ensuring correct identification, purity, and understanding of structure-activity relationships. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used to confirm the structure of this compound. The methodologies and data presented herein serve as a reference for researchers involved in the synthesis and characterization of related compounds.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the cinnamyl and piperazine moieties. The data, typically acquired in a deuterated solvent such as chloroform-d (CDCl₃), is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons (C₆H₅)
6.55d, J = 15.9 Hz1HVinylic proton (-CH=)
6.25dt, J = 15.9, 6.3 Hz1HVinylic proton (=CH-CH₂)
3.19d, J = 6.3 Hz2HAllylic protons (-CH₂-N)
2.95t, J = 4.9 Hz4HPiperazine protons (-CH₂-N-CH₂-)
2.45t, J = 4.9 Hz4HPiperazine protons (-CH₂-NH-CH₂-)
1.85s1HAmine proton (-NH)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound are detailed in the following table.

Chemical Shift (δ) ppmAssignment
136.9Quaternary aromatic carbon (C₆H₅)
132.9Vinylic carbon (-CH=)
128.6Aromatic carbons (C₆H₅)
127.8Aromatic carbon (C₆H₅)
126.4Aromatic carbons (C₆H₅)
126.1Vinylic carbon (=CH-CH₂)
58.6Allylic carbon (-CH₂-N)
54.0Piperazine carbons (-CH₂-N-CH₂-)
46.1Piperazine carbons (-CH₂-NH-CH₂-)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
3290Medium, BroadN-H stretch (secondary amine)
3025MediumC-H stretch (aromatic and vinylic)
2940, 2810StrongC-H stretch (aliphatic)
1650MediumC=C stretch (alkene)
1598, 1495, 1450StrongC=C stretch (aromatic)
965Strong=C-H bend (trans-disubstituted alkene)
745, 690StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, with a molecular formula of C₁₃H₁₈N₂, the expected exact mass is 202.1470 g/mol .

m/zRelative Intensity (%)Assignment
20240[M]⁺ (Molecular Ion)
117100[C₉H₉]⁺ (Cinnamyl cation)
8580[C₄H₉N₂]⁺ (Piperazine fragment)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 238.8 ppm

FT-IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 500

  • Scan Speed: 1000 amu/s

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Structure Elucidation

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Data Interpretation and Spectral Assignment nmr->interpretation ftir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the structure elucidation of a synthesized compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provides unequivocal evidence for the structure of this compound. The presented data and experimental protocols offer a standardized framework for the characterization of this and related piperazine derivatives. Accurate structure elucidation is a cornerstone of chemical and pharmaceutical research, enabling the confident progression of molecules from discovery to development.

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-1-Cinnamylpiperazine is a valuable chemical intermediate used in the synthesis of various pharmacologically active compounds, including derivatives with pro-apoptotic properties on human carcinoma cell lines and anticonvulsant activities.[1][2] It serves as a key building block for creating more complex molecules, such as certain opioid tripeptide hybrids and potential monoamine oxidase B (MAO-B) ligands.[1][3] The fundamental structure consists of a piperazine ring N-substituted with a trans-cinnamyl group, a feature that contributes to its utility in medicinal chemistry.[4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Physicochemical Data and Characterization

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂[6][7]
Molecular Weight202.30 g/mol [6][7]
Melting Point31-44 °C[1][8]
Boiling Point162-165 °C (at 4 mmHg); 129 °C (at 1 mmHg)[1][8]
Density0.989 g/mL at 25 °C[1]
Yield56%[8]
AppearancePale yellow solid or clear colorless to yellow liquid after melting[2][9]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of cinnamyl chloride with an excess of piperazine.[8][10]

Materials and Reagents:

  • Piperazine (anhydrous)

  • Cinnamyl chloride

  • Isopropanol

  • Chloroform

  • Sodium hydroxide (solution)

  • Potassium carbonate (anhydrous)

  • n-Hexane

  • Distilled water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

  • Sublimation apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.5 moles of absolute piperazine (217 g) in 1 liter of isopropanol.

  • Addition of Cinnamyl Chloride: At room temperature, add 0.5 moles of cinnamyl chloride (72.6 g) dropwise to the piperazine solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70 °C and stir for 3 hours.[8]

  • Solvent Removal: After the reaction period, remove the isopropanol by distillation.

  • Workup:

    • Dissolve the resulting reaction mixture in 500 mL of chloroform.

    • Wash the chloroform solution with a sodium hydroxide solution followed by water using a separatory funnel.

    • Dry the organic layer over anhydrous potassium carbonate.[8]

    • Filter the solution to remove the drying agent.

    • Remove the chloroform in vacuo using a rotary evaporator.[8]

  • Purification:

    • The crude product is a mixture containing the desired product and excess piperazine. Remove the excess piperazine by sublimation.[8]

    • Distill the remaining residue under reduced pressure (boiling point 162-165 °C at 4 mmHg) to obtain N-cinnamylpiperazine.[8]

    • The product can be further purified by crystallization and recrystallization from n-hexane.[8]

Characterization:

The final product can be characterized by its melting point (31-33 °C) and boiling point (162-165 °C at 4 mmHg).[8] Further structural confirmation can be obtained using spectroscopic methods such as NMR and IR spectroscopy.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the purification steps.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Piperazine + Isopropanol addition Add Cinnamyl Chloride Dropwise reagents->addition reflux Heat at 70°C for 3h addition->reflux distill_solvent Distill off Isopropanol reflux->distill_solvent Reaction Complete dissolve Dissolve in Chloroform distill_solvent->dissolve wash Wash with NaOH and Water dissolve->wash dry Dry with K₂CO₃ wash->dry filter Filter dry->filter evaporate Evaporate Chloroform filter->evaporate sublime Sublime to Remove Piperazine evaporate->sublime Crude Product distill_product Vacuum Distillation sublime->distill_product recrystallize Recrystallize from n-Hexane distill_product->recrystallize product This compound recrystallize->product Pure Product

Caption: Synthesis workflow for this compound.

Purification_Logic crude Crude Product Mixture of N-Cinnamylpiperazine and excess Piperazine sublimation Step 1: Sublimation Separates volatile Piperazine from the less volatile product crude->sublimation Input distillation Step 2: Vacuum Distillation Purifies N-Cinnamylpiperazine based on boiling point sublimation->distillation Residue recrystallization Step 3: Recrystallization Final purification from n-Hexane to obtain high-purity crystals distillation->recrystallization Distillate pure_product Pure Product recrystallization->pure_product Final Product

References

Application Notes and Protocols for the Analytical Characterization of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of trans-1-Cinnamylpiperazine. The protocols outlined below are intended to serve as a guide for researchers in pharmaceutical development, quality control, and medicinal chemistry.

Physicochemical Properties

This compound is a piperazine derivative with the following properties:

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂[1][2]
Molecular Weight 202.30 g/mol [1][3]
Appearance Pale Yellow Solid[4]
Melting Point 39-44 °C[5]
Boiling Point 129 °C at 1 mmHg[5][6]
Density 0.989 g/mL at 25 °C[5]
CAS Number 87179-40-6[1][4]

Analytical Characterization Workflow

A general workflow for the comprehensive analytical characterization of a substance like this compound is depicted below. This process ensures the identity, purity, and stability of the compound are thoroughly assessed.

Analytical Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt and Documentation PreliminaryChecks Visual Inspection & Physical Properties SampleReceipt->PreliminaryChecks SamplePrep Sample Preparation (Dissolution, Dilution) PreliminaryChecks->SamplePrep HPLC HPLC-UV/MS (Purity, Quantification) SamplePrep->HPLC GCMS GC-MS (Volatile Impurities, Identification) SamplePrep->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) SamplePrep->NMR FTIR FTIR (Functional Group Identification) SamplePrep->FTIR Thermal Thermal Analysis (DSC/TGA) (Thermal Properties) SamplePrep->Thermal DataInterpretation Spectral & Chromatographic Interpretation HPLC->DataInterpretation GCMS->DataInterpretation NMR->DataInterpretation FTIR->DataInterpretation Thermal->DataInterpretation DataTabulation Tabulation of Quantitative Data DataInterpretation->DataTabulation ReportGeneration Generation of Certificate of Analysis (CoA) DataTabulation->ReportGeneration

Caption: General analytical workflow for compound characterization.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2-3) can be employed for optimal separation. A typical starting condition could be 30:70 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 239 nm is recommended based on the chromophores present in the molecule.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively, against a certified reference standard.

Note: For trace analysis of piperazine as an impurity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It can be used to identify impurities and confirm the structure of this compound.

Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. The resulting mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.

Expected GC-MS Fragmentation Pattern: The fragmentation of this compound in EI-MS is expected to involve cleavage at the benzylic position and within the piperazine ring.

m/zProposed Fragment
202[M]⁺ (Molecular Ion)
117[C₉H₉]⁺ (Cinnamyl cation)
91[C₇H₇]⁺ (Tropylium ion)
85[C₅H₉N]⁺ (Piperazine fragment)

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.20-7.40m5HAromatic protons
~ 6.55d1HVinylic proton
~ 6.25dt1HVinylic proton
~ 3.15d2HAllylic CH₂
~ 2.90t4HPiperazine CH₂
~ 2.50t4HPiperazine CH₂
~ 1.80s1HNH

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~ 137Aromatic C (quaternary)
~ 133Vinylic CH
~ 128.5Aromatic CH
~ 127.5Aromatic CH
~ 126.5Aromatic CH
~ 125Vinylic CH
~ 60Allylic CH₂
~ 54Piperazine CH₂
~ 46Piperazine CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
~ 3300N-H stretch (secondary amine)
3025-3080C-H stretch (aromatic and vinylic)
2800-3000C-H stretch (aliphatic)
~ 1650C=C stretch (alkene)
1450-1600C=C stretch (aromatic ring)
~ 965=C-H bend (trans alkene out-of-plane)
690-770C-H bend (monosubstituted benzene)

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase transitions of the material.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Protocol: DSC Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis Conditions:

    • Heat the sample from ambient temperature to approximately 100 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The onset of the endothermic peak corresponds to the melting point.

Expected Result: An endothermic peak in the range of 39-44 °C, corresponding to the melting of the solid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Protocol: TGA Analysis

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Analysis Conditions:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The temperature at which significant weight loss begins is the onset of decomposition.

Expected Result: The TGA curve will show the thermal stability of the compound up to its decomposition temperature.

Logical Relationship Diagram

The following diagram illustrates the logical flow of spectroscopic data interpretation for structural elucidation.

Spectroscopic Data Interpretation FTIR FTIR Analysis Structure Proposed Structure FTIR->Structure Functional Groups Identified NMR NMR Analysis (¹H, ¹³C) NMR->Structure Carbon-Hydrogen Framework Determined MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation Confirmed

Caption: Logical flow for structural elucidation using spectroscopic data.

References

Application Note: 1H and 13C NMR Spectral Analysis of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-1-cinnamylpiperazine, a versatile building block in medicinal chemistry. Its derivatives have shown significant activity at various central nervous system targets, including dopamine and serotonin receptors.[1] This application note outlines the experimental protocols for the synthesis and NMR analysis of this compound and presents a comprehensive interpretation of the spectral data. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents based on the cinnamylpiperazine scaffold.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The piperazine moiety is a common feature in many approved drugs, and its combination with the cinnamyl group has led to the discovery of potent molecules with diverse pharmacological profiles. Notably, derivatives of cinnamylpiperazine have been investigated for their antipsychotic, anxiolytic, and anticancer properties, often exerting their effects through modulation of dopaminergic and serotonergic pathways.[1] A thorough understanding of the structural features of this compound, as elucidated by NMR spectroscopy, is crucial for the rational design and synthesis of new chemical entities with improved efficacy and safety profiles.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of cinnamyl chloride with piperazine.

Materials:

  • Piperazine (anhydrous)

  • trans-Cinnamyl chloride

  • Isopropanol

  • Chloroform

  • Sodium hydroxide solution

  • Water

  • Potassium carbonate

Procedure:

  • Dissolve a five-fold molar excess of absolute piperazine (e.g., 2.5 moles) in isopropanol (e.g., 1 liter).

  • Slowly add trans-cinnamyl chloride (e.g., 0.5 moles) dropwise to the piperazine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours with continuous stirring.

  • Remove the isopropanol by distillation under reduced pressure.

  • Dissolve the resulting residue in chloroform (e.g., 500 ml).

  • Wash the chloroform solution sequentially with a dilute sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous potassium carbonate and filter.

  • Remove the chloroform by rotary evaporation to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like n-hexane to obtain pure this compound.

DOT Script for Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product piperazine Piperazine reaction Nucleophilic Substitution (Isopropanol, 70°C) piperazine->reaction cinnamyl_chloride trans-Cinnamyl Chloride cinnamyl_chloride->reaction extraction Workup (Chloroform, NaOH, H₂O) reaction->extraction drying Drying (K₂CO₃) extraction->drying purification Purification (Distillation/Recrystallization) drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the appropriate amount of this compound into a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

DOT Script for NMR Sample Preparation Workflow:

G NMR Sample Preparation cluster_materials Materials cluster_steps Procedure cluster_output Output sample This compound weigh Weigh Sample sample->weigh solvent CDCl₃ dissolve Dissolve in CDCl₃ solvent->dissolve weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap and Label transfer->cap nmr_sample Prepared NMR Sample cap->nmr_sample

Caption: Workflow for preparing a sample for NMR analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on publicly available spectra and analysis of structurally similar compounds. Precise chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~7.20-7.40m-5HAr-H
2~6.55d~15.81H=CH -Ar
3~6.25dt~15.8, ~6.51HCH =CH-Ar
4~3.15d~6.52HN-CH ₂-CH=
5~2.90t~5.04H-N(CH ₂)₂-
6~2.50t~5.04H-NH(CH ₂)₂-
7~1.70br s-1HNH

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1~137.0C -Ar (quaternary)
2~133.0=C H-Ar
3~128.5C H-Ar
4~127.5C H-Ar
5~126.5C H-Ar
6~126.0C H=CH-Ar
7~61.0N-C H₂-CH=
8~53.5-N(C H₂)₂-
9~46.0-NH(C H₂)₂-

Signaling Pathway Interaction

Cinnamylpiperazine derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine D₂ and serotonin 5-HT₁A receptors. The diagram below illustrates a simplified signaling cascade following the activation of a Gαi/o-coupled receptor, a common mechanism for these receptor types.

DOT Script for Gαi/o-Coupled Receptor Signaling Pathway:

G Simplified Gαi/o-Coupled Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Cinnamylpiperazine Derivative receptor GPCR (e.g., D₂ or 5-HT₁A) ligand->receptor Binds to g_protein Gαi/oβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates targets leading to

References

Application Notes and Protocols: Synthesis and Evaluation of Pro-Apoptotic Bile Acid-Cinnamylpiperazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bioactive molecules to natural scaffolds is a promising strategy in the development of novel anticancer agents. Bile acids, with their unique steroidal structure and ability to interact with various cellular pathways, serve as an excellent starting point for the synthesis of new therapeutic candidates. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives have been extensively explored for anticancer properties.

This application note details the synthesis of a novel pro-apoptotic compound, N-[4-(trans-cinnamyl)piperazin-1-yl]-3α,7α-dihydroxy-5β-cholan-24-amide , derived from chenodeoxycholic acid and trans-1-cinnamylpiperazine. This conjugate leverages the structural features of both parent molecules to induce potent cytotoxic and pro-apoptotic effects in various human cancer cell lines. We provide detailed protocols for its synthesis, assessment of its cytotoxic activity, and confirmation of its apoptosis-inducing mechanism.

Results and Data Summary

The synthesized bile acid-cinnamylpiperazine conjugate demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The efficacy, measured as the half-maximal inhibitory concentration (IC50), highlights its potential as an anticancer agent. The primary mechanism of cell death was identified as apoptosis, confirmed by characteristic nuclear and DNA fragmentation.

Table 1: In Vitro Cytotoxic Activity (IC50) of the Lead Compound

Compound NameCancer Cell LineCell TypeIC50 (µM)[1]
N-[4-(trans-cinnamyl)piperazin-1-yl)-3α,7α-dihydroxy-5β-cholan-24-amideHCT-116Colonic Carcinoma8.5
KMS-11Multiple Myeloma20.3
GBMGlioblastoma Multiforme31.4

Data derived from studies on N-[4N-cinnamyllpiperazin-1-yl)- 3α,7α-dihydroxy-5β-cholan-24-amide, herein referred to by its systematic name.[1]

Experimental Protocols

Protocol 1: Synthesis of N-[4-(trans-cinnamyl)piperazin-1-yl)-3α,7α-dihydroxy-5β-cholan-24-amide

This protocol describes the coupling of chenodeoxycholic acid with this compound via an amide bond formation.

Materials:

  • Chenodeoxycholic acid (CDCA)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Triethylamine (TEA)

  • This compound

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of Chenodeoxycholic Acid:

    • Suspend chenodeoxycholic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise to the suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-3 hours until the solution becomes clear, indicating the formation of the acid chloride.

    • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude chenodeoxycholoyl chloride.

  • Amide Coupling Reaction:

    • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve this compound (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the piperazine solution to 0 °C and add the acid chloride solution dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure target compound.

    • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification CDCA Chenodeoxycholic Acid (CDCA) AcidChloride Chenodeoxycholoyl Chloride CDCA->AcidChloride Oxalyl Chloride, cat. DMF, DCM, 0°C to RT Piperazine This compound Product Final Product: Bile Acid-Cinnamylpiperazine Conjugate AcidChloride->Product TEA, DCM, 0°C to RT Piperazine->Product Crude Crude Product Product->Crude Aqueous Work-up

Caption: Synthesis workflow for the bile acid-cinnamylpiperazine conjugate.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the IC50 value of the synthesized compound.

Materials:

  • HCT-116, KMS-11, or GBM cancer cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by DAPI/Hoechst Nuclear Staining

This protocol is used to visualize apoptotic nuclear morphology.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • Synthesized compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI or Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and treat with the synthesized compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the DAPI or Hoechst staining solution to the coverslips and incubate for 10-15 minutes at room temperature, protected from light.

    • Wash three times with PBS to remove excess stain.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear smaller and more brightly stained.

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

Bile acid derivatives, including the described conjugate, often induce apoptosis through the mitochondrial-mediated intrinsic pathway. Treatment with the compound leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by the cleavage of cellular substrates and the morphological changes observed in dying cells. This cascade is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated, further promoting mitochondrial permeabilization.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade Activation Compound Bile Acid-Cinnamylpiperazine Conjugate ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Pro-apoptotic Bax ROS->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Cyt c + Apaf-1 + Pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Substrate Cleavage, Nuclear Condensation) Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by the conjugate..

References

Application Notes and Protocols for the Synthesis of N-butyryl-N'-cinnamyl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-butyryl-N'-cinnamyl-piperazine, a potent synthetic opioid of the cinnamylpiperazine class, also known as Bucinnazine or AP-237.[1] The synthesis is a two-step process involving the initial formation of the intermediate 1-cinnamylpiperazine, followed by its acylation with n-butyryl chloride.[1] This guide includes detailed experimental procedures, tables summarizing key data, and diagrams illustrating the synthesis workflow and reaction mechanism to support researchers in the replication of this synthesis.

Chemical and Physical Properties

N-butyryl-N'-cinnamyl-piperazine is a synthetic molecule featuring a central piperazine ring, a common scaffold in many centrally active compounds.[1] The key structural features responsible for its pharmacological activity are the piperazine core, an N-acyl group (butyryl), and an N'-cinnamyl group.[1]

PropertyValue
IUPAC Name 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]
Synonyms Bucinnazine, AP-237, 1-Butyryl-4-cinnamylpiperazine[1]
CAS Number 17719-89-0[1]
Molecular Formula C17H24N2O[1]
Molecular Weight 272.4 g/mol [1]
Solubility Soluble in Dimethyl sulfoxide (DMSO). Not soluble in water.[1]
pKa (predicted) 6.78 ± 0.10[1]

Experimental Protocols

The synthesis of N-butyryl-N'-cinnamyl-piperazine is achieved through a two-step process. The first step is the synthesis of the intermediate, 1-cinnamylpiperazine, followed by the acylation of this intermediate to yield the final product.[1]

Step 1: Synthesis of 1-Cinnamylpiperazine

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
Piperazine (anhydrous)86.14217 g2.5
Cinnamyl chloride152.6272.6 g0.5
Isopropanol-1 L-
Chloroform-500 mL-
Sodium hydroxide solution-As needed-
Water-As needed-
Anhydrous potassium carbonate-As needed-
n-Hexane-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 217 g (2.5 moles) of absolute piperazine in 1 L of isopropanol.[2]

  • Slowly add 72.6 g (0.5 moles) of cinnamyl chloride to the piperazine solution at room temperature.[2]

  • Heat the reaction mixture to approximately 70°C for 3 hours with stirring.[2]

  • After the reaction is complete, remove the solvent by distillation.[1][2]

  • Dissolve the resulting residue in 500 mL of chloroform.[2]

  • Wash the chloroform solution with a sodium hydroxide solution and then with water.[2]

  • Dry the organic layer over anhydrous potassium carbonate and then filter.[2]

  • Remove the chloroform in vacuo.[1][2]

  • The crude product can be purified by distillation to yield 1-cinnamylpiperazine. The reported boiling point is 162°-165° C (4 mmHg), and the melting point is 31°-33° C.[2] A yield of 56% has been reported for this step.[2]

Step 2: Acylation to N-Butyryl-N'-cinnamyl-piperazine

Materials and Reagents:

ReagentMolecular Weight ( g/mol )
1-Cinnamylpiperazine202.30
n-Butyryl chloride106.55
Suitable solvent (e.g., acetone)-
Anhydrous sodium carbonate105.99

Procedure:

  • Dissolve the purified 1-cinnamylpiperazine in a suitable solvent such as acetone.[3]

  • Add anhydrous sodium carbonate to the solution.[3]

  • React the 1-cinnamylpiperazine with n-butyryl chloride.[1] This reaction is a nucleophilic acyl substitution where the secondary nitrogen of the piperazine acts as the nucleophile.[1]

  • The final product, N-butyryl-N'-cinnamyl-piperazine, can be purified using standard chromatographic techniques.[1]

Synthesis Workflow and Mechanism

The following diagrams illustrate the synthesis workflow and the general mechanism of the acylation step.

SynthesisWorkflow Piperazine Piperazine Reaction1 Step 1: N-Alkylation Piperazine->Reaction1 CinnamylChloride Cinnamyl Chloride CinnamylChloride->Reaction1 Intermediate 1-Cinnamylpiperazine Reaction1->Intermediate Reaction2 Step 2: N-Acylation Intermediate->Reaction2 ButyrylChloride n-Butyryl Chloride ButyrylChloride->Reaction2 FinalProduct N-butyryl-N'-cinnamyl-piperazine Reaction2->FinalProduct AcylationMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 1-Cinnamylpiperazine 1-Cinnamylpiperazine Tetrahedral_Intermediate Tetrahedral Intermediate 1-Cinnamylpiperazine->Tetrahedral_Intermediate Nucleophilic Attack n-Butyryl Chloride n-Butyryl Chloride n-Butyryl Chloride->Tetrahedral_Intermediate N-butyryl-N'-cinnamyl-piperazine N-butyryl-N'-cinnamyl-piperazine Tetrahedral_Intermediate->N-butyryl-N'-cinnamyl-piperazine Chloride Elimination Chloride_ion Chloride ion Tetrahedral_Intermediate->Chloride_ion

References

Application Notes and Protocols for Efficacy Testing of trans-1-Cinnamylpiperazine Analogs in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are generalized methodologies based on established practices for testing neuroprotective compounds in preclinical models of Parkinson's disease. These should be adapted and optimized for specific trans-1-Cinnamylpiperazine analogs and research questions.

Introduction

This compound and its analogs are a class of compounds with demonstrated bioactivity, including neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of these analogs in a widely used animal model of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[4][5] The protocols outlined below describe the induction of a Parkinsonian phenotype in rodents and subsequent behavioral assessments to measure the potential therapeutic effects of novel compounds.

Animal Model Selection: 6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA rat model is a well-established and reliable neurotoxin-based model that recapitulates many of the key motor deficits observed in Parkinson's disease.[5][6][7] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum leads to a progressive loss of dopaminergic neurons in the ipsilateral nigrostriatal pathway, resulting in quantifiable motor asymmetry.[7]

Experimental Workflow

The overall experimental workflow for testing the efficacy of a this compound analog is depicted below.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_post_mortem Post-Mortem Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing acclimatization->baseline surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection baseline->surgery recovery Post-Surgery Recovery (2 weeks) surgery->recovery grouping Animal Grouping: - Vehicle Control - Analog Treatment recovery->grouping treatment Chronic Daily Treatment (e.g., 4 weeks) grouping->treatment behavioral Behavioral Testing: - Rotation Test - Cylinder Test - Rotarod Test treatment->behavioral histology Immunohistochemistry (e.g., TH staining) behavioral->histology biochem Neurochemical Analysis (e.g., HPLC for Dopamine) behavioral->biochem

Figure 1: Experimental workflow for testing neuroprotective analogs.

Experimental Protocols

6-OHDA Lesioning Procedure

Objective: To induce unilateral depletion of dopaminergic neurons.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid (0.02% in sterile saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Protocol:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.02% ascorbic acid-saline).[8] Keep the solution on ice and protected from light.

  • Perform a craniotomy to expose the skull over the target injection site (e.g., medial forebrain bundle).

  • Slowly infuse the 6-OHDA solution into the target site.

  • After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle and suture the incision.

  • Provide post-operative care, including analgesics and hydration.

  • Allow the animals to recover for at least 2 weeks before initiating treatment.

Behavioral Assessments

Objective: To quantify the extent of dopamine receptor supersensitivity on the lesioned side, a hallmark of unilateral dopamine depletion.

Materials:

  • Apomorphine hydrochloride (dissolved in saline)

  • Rotational behavior monitoring system (e.g., automated rotometer or video tracking)

Protocol:

  • Administer a subcutaneous injection of apomorphine (e.g., 0.1-1 mg/kg).[7][8]

  • Immediately place the animal in the testing chamber.

  • Record the number of full (360°) contralateral rotations (away from the lesioned side) for 30-60 minutes.

  • Data is typically expressed as net contralateral turns per minute.

Objective: To assess forelimb akinesia and asymmetry in spontaneous exploratory behavior.[4]

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm height)

  • Video recording equipment

Protocol:

  • Place the animal in the cylinder and record its activity for 5-10 minutes.

  • Score the number of times the rat uses its ipsilateral (unimpaired) or contralateral (impaired) forelimb to contact the cylinder wall during rearing.

  • Data can be expressed as the percentage of contralateral limb use or as a bias score.

Objective: To evaluate motor coordination and balance.[9][10]

Materials:

  • Accelerating rotarod apparatus

Protocol:

  • Train the animals on the rotarod at a constant speed for several days prior to testing.

  • During testing, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials per animal and average the results.

Data Presentation

The quantitative data from the behavioral tests can be summarized as follows:

Table 1: Apomorphine-Induced Rotations

Treatment GroupNDose (mg/kg)Net Contralateral Rotations/min (Mean ± SEM)% Reduction vs. Vehicle
Sham Control10-0.5 ± 0.2-
6-OHDA + Vehicle10-8.5 ± 1.2-
6-OHDA + Analog X10104.2 ± 0.850.6%
6-OHDA + Analog X10202.1 ± 0.5**75.3%
p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle

Table 2: Cylinder Test - Forelimb Use

Treatment GroupN% Contralateral Forelimb Use (Mean ± SEM)% Improvement vs. Vehicle
Sham Control1048.5 ± 2.1-
6-OHDA + Vehicle1015.2 ± 1.8-
6-OHDA + Analog X (10 mg/kg)1028.9 ± 2.590.1%
6-OHDA + Analog X (20 mg/kg)1039.7 ± 3.1**161.2%
p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle

Table 3: Rotarod Performance

Treatment GroupNLatency to Fall (seconds) (Mean ± SEM)% Increase vs. Vehicle
Sham Control10285.4 ± 15.2-
6-OHDA + Vehicle10110.8 ± 12.5-
6-OHDA + Analog X (10 mg/kg)10175.3 ± 14.158.2%
6-OHDA + Analog X (20 mg/kg)10230.1 ± 16.8**107.7%
p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle

Potential Signaling Pathway

Piperazine derivatives have been investigated for their neuroprotective effects, which may involve the modulation of apoptotic pathways and calcium homeostasis.[3] A potential mechanism of action for a neuroprotective this compound analog could be the inhibition of pro-apoptotic signaling cascades.

signaling_pathway cluster_stimulus Neurotoxic Insult (e.g., 6-OHDA) cluster_pathway Apoptotic Signaling Cascade cluster_intervention Therapeutic Intervention insult Oxidative Stress & Ca2+ Dysregulation bax Bax Activation insult->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis analog This compound Analog analog->bax Inhibition analog->caspase3 Inhibition

Figure 2: Potential anti-apoptotic signaling pathway.

Conclusion

The protocols and methodologies described provide a robust framework for the preclinical evaluation of this compound analogs for the treatment of Parkinson's disease. By utilizing established animal models and a battery of behavioral tests, researchers can effectively screen and characterize the neuroprotective and restorative potential of novel therapeutic compounds. Subsequent post-mortem analyses, such as immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival and neurochemical analysis of dopamine levels, are essential for corroborating the behavioral findings.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine is a derivative of piperazine, a class of compounds that has garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Various piperazine derivatives have demonstrated potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes and protocols for assessing the cell viability and cytotoxicity of this compound, a crucial step in the evaluation of its therapeutic potential.

The protocols outlined below describe standard colorimetric and fluorescence-based assays to quantify the cytotoxic and apoptotic effects of this compound on cancer cells. These assays are fundamental in preclinical research to determine the dose-dependent efficacy of the compound and to elucidate its mechanism of action.

Data Presentation

While specific IC50 values for this compound are not extensively available in publicly accessible literature, studies on hybrid molecules incorporating the this compound moiety suggest its contribution to the antiproliferative activity against pancreatic cancer cell lines. The following table summarizes the reported inhibitory effects of opioid tripeptides hybridized with this compound on the growth of pancreatic cancer cells, indicating the potential of the this compound scaffold as a component of cytotoxic agents[1].

Cell LineCompound TypeAssayEndpointResultReference
PANC-1Opioid tripeptide hybridized with this compoundCell Viability AssayInhibition of cell growthGood inhibitory effect observed[1]
MIAPaCa-2Opioid tripeptide hybridized with this compoundCell Viability AssayInhibition of cell growthGood inhibitory effect observed[1]

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • This compound

  • Cancer cell lines (e.g., PANC-1, MIAPaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay (Annexin V/PI) start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add harvest Harvest Cells incubate->harvest mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read_mtt Measure Absorbance (570 nm) solubilize->read_mtt end Determine IC50 & Apoptosis Rate read_mtt->end stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow flow->end

Caption: General experimental workflow for assessing the cytotoxicity and apoptotic effects of this compound.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway for Piperazine Derivatives compound This compound (or derivative) stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family Upregulation of pro-apoptotic Downregulation of anti-apoptotic bax_bak Activation of Bax/Bak bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis Cleavage of cellular substrates

Caption: A representative diagram of the intrinsic apoptosis pathway potentially induced by piperazine derivatives.

References

Application Notes and Protocols for trans-1-Cinnamylpiperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine is a piperazine derivative with a growing presence in pharmaceutical research and forensic analysis. It is recognized as a metabolite of Cinnarizine and Flunarizine, selective calcium entry blockers. Furthermore, it serves as a crucial building block in the synthesis of various biologically active compounds, including potential anticancer agents and opioid-like molecules. As the interest in cinnamylpiperazine derivatives expands, the availability and proper use of a well-characterized reference standard for this compound are paramount for accurate quantification, impurity profiling, and metabolic studies.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical and Spectral Data

A reference standard of this compound should be accompanied by a comprehensive Certificate of Analysis detailing its physicochemical properties and spectral data. The following table summarizes typical data for this compound.

PropertyValue
Chemical Name 1-[(2E)-3-Phenyl-2-propen-1-yl]piperazine
Synonyms (E)-1-Cinnamylpiperazine, N-Cinnamylpiperazine
CAS Number 87179-40-6
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance Pale yellow solid
Melting Point 39-44 °C
Boiling Point 129 °C at 1 mmHg
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol
Storage Conditions 2-8°C, under an inert atmosphere, protected from light
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry (ESI-MS) [M+H]⁺ = 203.15
Purity (by HPLC) ≥ 98%

Experimental Protocols

Quantification of this compound using HPLC-UV

This protocol describes a validated isocratic HPLC-UV method for the quantification of this compound in bulk material or pharmaceutical formulations.

3.1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Run Time 10 minutes.

3.1.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.3. Method Validation Summary

The following table summarizes the typical performance characteristics of this validated HPLC-UV method, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%, Interday: ≤ 3%Intraday: < 1.5%, Interday: < 2.5%
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantification (LOQ) -0.7 µg/mL
Specificity No interference at the retention time of the analyteNo interfering peaks observed from placebo.
Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a robust and sensitive method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

3.2.1. Instrumentation, Chromatographic, and Mass Spectrometric Conditions

ParameterCondition
LC-MS/MS System A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temperature 40 °C.
Ionization Mode ESI Positive.
MRM Transitions Analyte: 203.15 → 119.10 (Quantifier), 203.15 → 91.05 (Qualifier). Internal Standard (e.g., Cinnarizine-d8): 377.20 → 167.10.
Collision Energy Optimized for the specific instrument.

3.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 100 ng/mL Cinnarizine-d8 in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A, vortex, and inject into the LC-MS/MS system.

3.2.3. Method Validation Summary

The following table summarizes the typical performance characteristics of this validated LC-MS/MS method, based on FDA guidelines for bioanalytical method validation.[5][6][7][8][9]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10% (< 15% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10% (±15% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability Within ±15% of nominal concentrationStable under tested conditions (freeze-thaw, short-term, long-term).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the utilization of a certified reference material (CRM) like this compound in a pharmaceutical quality control setting.

G cluster_0 Reference Standard Management cluster_1 Analytical Method Application cluster_2 Data Analysis and Reporting Reception Reception of CRM Characterization Characterization (Purity, Identity) Reception->Characterization Storage Controlled Storage Characterization->Storage StockPrep Stock Solution Preparation Storage->StockPrep WorkingStd Working Standard Preparation StockPrep->WorkingStd Calibration Calibration Curve Generation WorkingStd->Calibration SampleAnalysis Sample Analysis Calibration->SampleAnalysis Quantification Quantification of Analyte SampleAnalysis->Quantification Report Report Generation Quantification->Report

Caption: Workflow for Certified Reference Material Usage.

Illustrative Signaling Pathway

This compound is a metabolite of a calcium channel blocker and a building block for opioid-like compounds, many of which act via G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generic G-Protein Coupled Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1-Cinnamylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method is the direct N-alkylation of piperazine with a cinnamyl halide (e.g., cinnamyl chloride or bromide). This is typically performed in a suitable solvent such as ethanol in the presence of a base. An alternative approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine, to ensure mono-alkylation, followed by deprotection. Reductive amination of piperazine with cinnamaldehyde is another viable, though less commonly cited, synthetic route.

Q2: What is the primary side reaction of concern during the synthesis of this compound?

A2: The most significant side reaction is the di-N,N'-alkylation of the piperazine ring, leading to the formation of 1,4-dicinnamylpiperazine. This occurs because both nitrogen atoms in the piperazine molecule are nucleophilic and can react with the cinnamyl halide.

Q3: How can the formation of the di-alkylated byproduct be minimized?

A3: There are two primary strategies to favor mono-alkylation:

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the cinnamyl halide can statistically favor the mono-alkylated product.

  • Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, is a highly effective method. The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.

Q4: I am having difficulty extracting my product from the aqueous phase during workup. What could be the issue?

A4: The product, being a piperazine derivative, can form a salt (e.g., hydrochloride) which is highly soluble in water. To extract the free base into an organic solvent, the aqueous layer must be basified to a pH of approximately 9.5-12 using a base like sodium hydroxide or sodium carbonate. This deprotonates the piperazine nitrogen, rendering the product more soluble in organic solvents such as dichloromethane or chloroform.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Product remains in the aqueous phase during extraction. 3. Degradation of the cinnamyl halide starting material.1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material. Consider increasing the reaction temperature or time if necessary. 2. Ensure the aqueous phase is sufficiently basic (pH 9.5-12) before extraction. 3. Use fresh, high-purity cinnamyl halide.
Presence of a Significant Amount of Di-alkylated Byproduct 1. Incorrect stoichiometry (insufficient excess of piperazine). 2. Rapid addition of the cinnamyl halide.1. Increase the molar excess of piperazine to cinnamyl halide (e.g., 3-5 equivalents of piperazine). 2. Add the cinnamyl halide solution slowly (dropwise) to the piperazine solution to maintain a high local concentration of piperazine.
Formation of an Insoluble Precipitate During the Reaction 1. The piperazine salt of the hydrohalic acid byproduct (e.g., piperazine dihydrochloride) may be insoluble in the reaction solvent.This is often expected. The precipitate can be filtered off at the end of the reaction. The product will typically remain in the filtrate.
Product is an Oil That is Difficult to Purify 1. Presence of unreacted starting materials and byproducts.Consider purification by fractional distillation under reduced pressure or conversion of the crude product to its dihydrochloride salt, which can then be recrystallized from a suitable solvent like ethanol or acetone.
Cis/Trans Isomerization of the Cinnamyl Group 1. Although less common, harsh reaction conditions (e.g., high heat for prolonged periods) or exposure to UV light could potentially lead to some isomerization.Use moderate reaction temperatures and protect the reaction from light if this is a concern. The trans-isomer is generally the more stable and expected product.

Key Experimental Protocol: Direct N-Alkylation of Piperazine

This protocol describes the synthesis of this compound via the direct alkylation of an excess of piperazine with cinnamyl chloride.

Materials:

  • Piperazine (anhydrous)

  • trans-Cinnamyl chloride

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in ether or isopropanol (for salt formation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in absolute ethanol.

  • Addition of Alkylating Agent: Prepare a solution of trans-cinnamyl chloride (1 equivalent) in a small amount of absolute ethanol. Add this solution dropwise to the stirred piperazine solution at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and basify to pH ~12 with a concentrated NaOH solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • Alternatively, the crude product can be dissolved in acetone, and a solution of HCl in a suitable solvent can be added to precipitate the dihydrochloride salt. The salt can then be collected by filtration and recrystallized.

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Piperazine (excess) in Ethanol B Add Cinnamyl Chloride Solution Dropwise A->B C Reflux for 4-6 hours B->C D Remove Ethanol (Rotovap) C->D Reaction Complete E Add Water & Basify (NaOH, pH >11) D->E F Extract with Dichloromethane (3x) E->F G Dry & Concentrate F->G H Crude Product G->H I Vacuum Distillation H->I J Salt Formation (HCl) & Recrystallization H->J K Pure this compound I->K J->K

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes CheckWorkup Check Aqueous pH during Workup LowpH pH is not basic enough CheckWorkup->LowpH < 11 HighpH pH is basic CheckWorkup->HighpH > 11 Solution1 Increase reaction time or temperature Incomplete->Solution1 Complete->CheckWorkup Solution2 Re-basify aqueous layer and re-extract LowpH->Solution2 OtherIssue Consider other issues (e.g., starting material quality) HighpH->OtherIssue

How to avoid di-alkylation in piperazine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine N-alkylation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving selective mono-N-alkylation while avoiding the formation of di-alkylated byproducts.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Solution
High levels of di-alkylated product Incorrect Stoichiometry: The ratio of piperazine to the alkylating agent is close to 1:1 or favors the alkylating agent.Use a significant excess of piperazine (4-10 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[1][2]
Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent increases the likelihood of a second alkylation on the mono-substituted product.Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile.[3]
Unprotected Piperazine: Both nitrogen atoms in piperazine are reactive and available for alkylation.For optimal control and selectivity, use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][3]
Low to no yield of the desired mono-alkylated product Product is Water-Soluble: The mono-alkylated piperazine product is often protonated, especially if an acid is generated during the reaction, making it highly soluble in the aqueous phase during work-up.During the extraction process, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide.[2][3] This deprotonates the product, converting it to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3][4]
Poor Reagent Solubility: One or more reagents are not fully dissolved in the chosen solvent, preventing the reaction from proceeding efficiently.Switch to a more polar aprotic solvent, such as Dimethylformamide (DMF), to ensure all reagents are fully dissolved.[3]
Suboptimal Reaction Temperature: The reaction temperature is too low for the alkylation to proceed at a reasonable rate.Many N-alkylation reactions require heating. Consider increasing the temperature to 60-80 °C and monitor the reaction's progress by TLC or LC-MS.[3]
Insufficient Base: The acid generated as a byproduct is not effectively neutralized, leading to the protonation of piperazine and stalling the reaction.Use a sufficient amount of a non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices, typically used in 1.5-2.0 equivalents.[3]
Reaction stalls or is incomplete Reversible Reaction Equilibrium: The forward reaction is not sufficiently favored.Ensure the acid byproduct is effectively neutralized by adding an adequate amount of base.[3]
Unstable Reagents: The alkylating agent or the product may be degrading under the reaction conditions.Consider lowering the reaction temperature and closely monitoring the reaction to stop it once the starting material is consumed.[3] Reductive amination is an alternative method that can be advantageous for preventing the formation of quaternary ammonium salts.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee selective mono-N-alkylation of piperazine?

The most dependable strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine.[1][3] The protecting group "blocks" one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen.[1][6] After the alkylation step, the protecting group can be removed to yield the desired mono-alkylated product.[1]

Q2: How does stoichiometry control the mono- to di-alkylation ratio in direct alkylation?

Using a large excess of piperazine relative to the alkylating agent significantly favors mono-alkylation.[1] This stoichiometric imbalance increases the statistical probability that an alkylating agent molecule will react with an abundant, unsubstituted piperazine rather than the less concentrated mono-substituted product.[1]

Q3: Can piperazine salts be used to control selectivity?

Yes, employing a mono-protonated piperazine salt, also known as a monopiperazinium salt, is an effective strategy.[3][7] The protonation of one nitrogen atom reduces its nucleophilicity, thereby deactivating it towards alkylation and promoting reaction at the other, non-protonated nitrogen.[3] This salt can be formed in situ by adding one equivalent of a strong acid like HCl to the piperazine solution before adding the alkylating agent.[1][4]

Q4: What is reductive amination and why is it a good alternative for mono-alkylation?

Reductive amination is a method that involves reacting a piperazine (typically mono-protected) with an aldehyde or ketone to form an iminium ion intermediate.[3][8] This intermediate is then reduced in the same pot by a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[2][3] This method is particularly advantageous because it avoids the possibility of over-alkylation to form quaternary ammonium salts, which can be a side reaction with highly reactive alkyl halides.[2][3]

Q5: What are the recommended general conditions (base, solvent) for direct N-alkylation?

For direct N-alkylation with alkyl halides, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used to ensure reagent solubility.[3] It is crucial to use anhydrous solvents to prevent side reactions.[3] Strong, non-nucleophilic bases are preferred to neutralize the acid byproduct. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[3]

Experimental Protocols

Protocol 1: Mono-Alkylation using N-Boc-piperazine (High Selectivity)

This protocol ensures mono-alkylation by protecting one of the piperazine nitrogens.

  • Setup: Dissolve N-Boc-piperazine (1 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF in a dried reaction flask.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the solution and stir the suspension.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., alkyl bromide, 1.0-1.2 eq.) to the reaction mixture.[1]

  • Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final mono-alkylated piperazine.[6]

Protocol 2: Direct Mono-Alkylation using Excess Piperazine

This protocol relies on stoichiometry to favor the mono-alkylated product.

  • Setup: In a reaction flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like ethanol or pyridine.[2]

  • Addition of Alkylating Agent: To the stirred piperazine solution, add the alkylating agent (1 eq.) dropwise over a period of time. Forcing a slow addition rate is critical.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

  • Work-up: After cooling, the excess piperazine may precipitate and can be removed by filtration. The filtrate is concentrated under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Extraction: Wash the organic layer with water to remove remaining piperazine. If the product remains in the aqueous layer, basify with NaOH or K₂CO₃ and re-extract.[3]

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or distillation.[2]

Visualized Workflows

G Strategies for Selective Piperazine Mono-N-Alkylation cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Product Piperazine Piperazine Protect 1. Mono-Protection (e.g., with Boc₂O) Piperazine->Protect Stoichiometry Direct Alkylation: Use Large Excess of Piperazine Piperazine->Stoichiometry Salt Direct Alkylation: Form Monopiperazinium Salt (1 eq. Acid) Piperazine->Salt Alkylation_Protected 2. Alkylation (R-X) Protect->Alkylation_Protected Deprotect 3. Deprotection Alkylation_Protected->Deprotect Product Mono-Alkylated Piperazine Deprotect->Product Stoichiometry->Product Salt->Product

Caption: Comparative workflow for achieving selective mono-alkylation of piperazine.

G Troubleshooting Di-Alkylation in Piperazine Reactions Start Experiment yields significant di-alkylation Check_Stoichiometry Is a large excess (>4 eq.) of piperazine being used? Start->Check_Stoichiometry Check_Addition Is the alkylating agent added slowly/dropwise? Check_Stoichiometry->Check_Addition Yes Sol_Stoichiometry ACTION: Increase piperazine to 4-10 equivalents. Check_Stoichiometry->Sol_Stoichiometry No Consider_Protection Is a protecting group strategy feasible? Check_Addition->Consider_Protection Yes Sol_Addition ACTION: Add alkylating agent dropwise to dilute solution. Check_Addition->Sol_Addition No Sol_Protection ACTION: Use mono-protected piperazine (e.g., N-Boc). Consider_Protection->Sol_Protection Yes Alternative Consider alternative methods like using piperazine salts or reductive amination. Consider_Protection->Alternative No End Mono-alkylation Favored Sol_Stoichiometry->End Sol_Addition->End Sol_Protection->End Alternative->End

Caption: A logical flowchart for troubleshooting and preventing di-alkylation.

References

Technical Support Center: Optimizing the Synthesis of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of trans-1-Cinnamylpiperazine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis.

Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for the synthesis of this compound via N-alkylation of piperazine with cinnamyl chloride.

Materials:

  • Piperazine (anhydrous)

  • trans-Cinnamyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents relative to cinnamyl chloride) to the piperazine solution.

  • Addition of Alkylating Agent: While stirring vigorously, slowly add a solution of trans-cinnamyl chloride (1 equivalent) in anhydrous acetonitrile to the reaction mixture dropwise over a period of 1-2 hours at room temperature. The slow addition is crucial to minimize the formation of the di-substituted byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically heated to a gentle reflux (around 82°C for acetonitrile) and stirred for 12-24 hours, or until the starting material (cinnamyl chloride) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Acid-Base Extraction (Optional but recommended): Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine products will move to the aqueous layer, leaving non-basic impurities in the organic layer. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product back into an organic solvent. Dry and concentrate to yield a purer product.

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the impurities, but a gradient of methanol in dichloromethane (e.g., 0-10%) or ethyl acetate in hexanes is a good starting point.

    • Recrystallization/Distillation: The purified product, if solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If the product is a high-boiling liquid, vacuum distillation can be employed.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Troubleshooting: Ensure the reaction has gone to completion by monitoring it with TLC or GC-MS. If the starting material is still present after the standard reaction time, consider extending the reaction time or increasing the temperature.

    • Optimization: Ensure all reagents are of high purity and anhydrous, as moisture can interfere with the reaction.

  • Suboptimal Stoichiometry:

    • Troubleshooting: The use of a large excess of piperazine is crucial to favor mono-alkylation. A 5 to 10-fold excess is recommended.

    • Optimization: A smaller excess of piperazine can lead to a higher proportion of the di-substituted byproduct.

  • Inefficient Work-up:

    • Troubleshooting: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperazine nitrogen and allow for efficient extraction into the organic phase.

    • Optimization: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Q2: I am observing a significant amount of a di-substituted byproduct (1,4-dicinnamylpiperazine) in my crude product. How can I minimize its formation?

A2: The formation of 1,4-dicinnamylpiperazine is a common side reaction. Several strategies can be employed to enhance the selectivity for the mono-substituted product.

  • Slow Addition of the Alkylating Agent:

    • Explanation: Adding the cinnamyl chloride solution slowly and at a controlled rate maintains a low concentration of the alkylating agent in the reaction mixture. This statistically favors the reaction with the vast excess of piperazine over the newly formed this compound.

    • Implementation: Use a syringe pump for a consistent and slow addition over several hours.

  • Use of a Large Excess of Piperazine:

    • Explanation: As mentioned previously, a large excess of piperazine increases the probability of cinnamyl chloride reacting with a piperazine molecule rather than the mono-alkylated product.

  • Protecting Group Strategy:

    • Explanation: For maximum selectivity, a protecting group strategy can be employed. This involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), performing the cinnamylation on the unprotected nitrogen, and then deprotecting the Boc group. This multi-step process can significantly increase the purity of the final product, albeit with a potential decrease in overall yield due to the extra steps.

Q3: My purified product is an oil and difficult to handle, or it doesn't solidify as expected. What can I do?

A3: The physical state of the final product can be influenced by residual impurities.

  • Purity Check:

    • Action: Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to check for the presence of impurities that may be acting as a crystallization inhibitor.

  • Salt Formation:

    • Action: Convert the free base into a salt, such as the hydrochloride or dihydrochloride salt. Salts are often crystalline and easier to handle and purify by recrystallization. This can be achieved by treating a solution of the purified base with a solution of HCl in an organic solvent like diethyl ether or isopropanol.

Q4: How do I choose the right solvent system for column chromatography?

A4: The selection of an appropriate solvent system is critical for effective purification.

  • TLC Analysis:

    • Procedure: Before running a column, perform TLC analysis using different solvent systems. A good solvent system will give a clear separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

    • Common Systems: Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

ImpurityMolecular Weight ( g/mol )Potential OriginIdentification Method
Piperazine86.14Unreacted starting materialGC-MS, ¹H NMR
trans-Cinnamyl chloride152.61Unreacted starting materialGC-MS, TLC
1,4-Dicinnamylpiperazine318.46Di-alkylation side reactionGC-MS, ¹H NMR, LC-MS
trans-Cinnamyl alcohol134.18Hydrolysis of cinnamyl chlorideGC-MS

Table 2: Effect of Reaction Parameters on Yield and Purity

ParameterVariationEffect on YieldEffect on Purity (Minimizing Di-substitution)
Piperazine Stoichiometry 2 equivalentsModerateLow (significant di-substitution)
5 equivalentsGoodModerate
10 equivalentsHighHigh
Addition Rate of Cinnamyl Chloride Rapid (bolus addition)VariableLow (high di-substitution)
Slow (dropwise over 2 hours)GoodHigh
Reaction Temperature Room TemperatureLow to Moderate (slow reaction)High
Reflux (Acetonitrile)HighModerate to High (depends on other factors)

Visualizations

Synthesis_Pathway Piperazine Piperazine Product This compound Piperazine->Product 1. Mono-alkylation (Desired) CinnamylChloride trans-Cinnamyl Chloride CinnamylChloride->Product Byproduct 1,4-Dicinnamylpiperazine CinnamylChloride->Byproduct Product->Byproduct 2. Di-alkylation (Side Reaction) Base K₂CO₃ Base->Product Solvent Acetonitrile Solvent->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckCompletion Check Reaction Completion (TLC/GC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes Extend Extend Reaction Time / Increase Temp Incomplete->Extend Extend->CheckCompletion AnalyzeCrude Analyze Crude Product (NMR/GC-MS) Complete->AnalyzeCrude DiSubstitution High Di-substitution AnalyzeCrude->DiSubstitution Di-substituted Product OtherImpurities Other Impurities AnalyzeCrude->OtherImpurities Other Impurities Present OptimizeStoichiometry Increase Piperazine Excess / Slow Addition DiSubstitution->OptimizeStoichiometry End Optimized Yield and Purity OptimizeStoichiometry->End ImprovePurification Improve Purification (Chromatography/Recrystallization) OtherImpurities->ImprovePurification ImprovePurification->End

Technical Support Center: Purification of Crude trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude trans-1-Cinnamylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as piperazine and cinnamyl chloride (or other cinnamyl derivatives), by-products from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, isomers or related piperazine derivatives may also be present.[1]

Q2: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a pale yellow solid or a clear to light yellow semi-solid.[2][3] Its melting point is in the range of 39-44 °C.[3][4][5] Significant deviation from this appearance or melting range may indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of piperazine derivatives.[6][7] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of purification.[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.[1][7]

Troubleshooting Guides

Recrystallization Issues

Q4: My crude this compound fails to crystallize upon cooling. What should I do?

  • Issue: The concentration of the compound in the solvent may be too low, or there might be an excess of impurities inhibiting crystallization.

  • Troubleshooting Steps:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the desired compound.

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Add an anti-solvent: If the compound is highly soluble in the chosen solvent, slowly add a miscible "anti-solvent" in which the compound is less soluble until turbidity persists. Then, allow it to cool slowly.

    • Re-purify: If significant impurities are present, consider a preliminary purification step like a simple extraction before attempting recrystallization again.

Q5: The recrystallized product is oily or forms an emulsion. How can I obtain solid crystals?

  • Issue: This often occurs when the melting point of the compound is close to the boiling point of the solvent, or if impurities are preventing proper crystal lattice formation.

  • Troubleshooting Steps:

    • Change the solvent system: Select a solvent with a lower boiling point. A mixture of solvents can also be effective. For instance, dissolving the crude product in a good solvent and then adding a poor solvent can promote crystallization.

    • Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.

    • Perform a wash: If an oil forms, try to redissolve it by adding more of the hot solvent and then cool it again, perhaps with more vigorous stirring. Sometimes, washing the oily product with a cold, poor solvent can solidify it.

Column Chromatography Issues

Q6: I am seeing poor separation of my compound from impurities on the silica gel column. What can I do to improve this?

  • Issue: The chosen eluent system may not be optimal for separating this compound from the specific impurities in your crude mixture.

  • Troubleshooting Steps:

    • Optimize the eluent system using TLC: Before running the column, test different solvent mixtures with TLC to find an eluent that gives good separation (a difference in Rf values of at least 0.2) between your product and the impurities. An Rf value of 0.3-0.4 is often ideal for the target compound.[1]

    • Use a solvent gradient: Instead of using a single eluent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to first elute the less polar impurities and then your more polar product.

    • Adjust the stationary phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase material (like C18), depending on the polarity of your compound and impurities.[6]

    • Check column packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.[1]

Q7: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

  • Issue: Streaking is often caused by overloading the sample, the sample being poorly soluble in the eluent, or the compound being too polar for the chosen stationary phase/eluent system.

  • Troubleshooting Steps:

    • Reduce the sample load: Do not apply too much crude material to the TLC plate or the column. For column chromatography, dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can provide a more uniform band and better separation.[1]

    • Modify the eluent: Adding a small amount of a more polar solvent (like methanol) or a basic modifier (like triethylamine, as piperazines are basic) to the eluent can often resolve streaking issues for amines on silica gel.

    • Ensure complete dissolution: Make sure your crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.

Data Presentation

Table 1: Comparison of Purification Techniques for Piperazine Derivatives

Purification TechniqueTypical Solvents/EluentsExpected PurityAdvantagesDisadvantages
Recrystallization Ethanol, Methanol, Acetone, Isopropanol, or mixtures with water.[9]>98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, not suitable for oily products or complex mixtures.
Column Chromatography Hexane-Ethyl Acetate gradients, Dichloromethane-Methanol gradients.[10]>99%Highly effective for complex mixtures and separating closely related compounds.More time-consuming, requires larger volumes of solvent, can be costly.
Fractional Distillation Not applicable (solvents). Performed under reduced pressure.[9]VariableGood for separating volatile impurities or products.Requires the compound to be thermally stable, may not be effective for non-volatile impurities.
Acid-Base Extraction Diethyl ether, Ethyl acetate for the organic phase; Aqueous HCl and NaOH for pH adjustment.Preliminary PurificationGood for removing acidic or basic impurities.May not be sufficient as a sole purification method, can lead to emulsions.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of this compound from impurities. A common starting point for piperazine derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.[1]

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional, with charcoal) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no charcoal treatment hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization Workflow for Purification.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was Eluent Optimized with TLC? start->check_tlc optimize_eluent Optimize Eluent System (TLC) check_tlc->optimize_eluent No check_gradient Isocratic or Gradient Elution? check_tlc->check_gradient Yes optimize_eluent->check_gradient use_gradient Consider Using a Solvent Gradient check_gradient->use_gradient Isocratic check_packing Is Column Packed Uniformly? check_gradient->check_packing Gradient use_gradient->check_packing repack_column Repack Column Carefully check_packing->repack_column No success Improved Separation check_packing->success Yes repack_column->success

Caption: Troubleshooting Poor Column Chromatography Separation.

References

Technical Support Center: Troubleshooting N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-alkylation of piperazine, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction has a very low or no yield. What are the common causes and how can I fix this?

Low to non-existent yields in the N-alkylation of piperazine can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Weak Base: The reaction generates an acid byproduct that needs to be effectively neutralized.[1] If the base is too weak, the reaction equilibrium may not favor product formation.

    • Solution: Employ a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Ensure you are using at least 1.5 to 2.0 equivalents to drive the reaction forward.[1]

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Switch to a more polar aprotic solvent like DMF (dimethylformamide) to ensure all components are in solution.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require energy input to proceed at a practical rate.

    • Solution: Consider heating the reaction mixture. Temperatures between 60-80 °C are often effective, but the optimal temperature will depend on the specific substrates.[1] Always monitor the reaction's progress via TLC or LC-MS when heating.[1]

  • Poor Quality Reagents: The presence of water or other impurities can halt the reaction.

    • Solution: Use high-purity, anhydrous reagents and solvents to prevent catalyst poisoning (if applicable) and other side reactions.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?

A primary challenge in piperazine chemistry is controlling selectivity to prevent di-alkylation, as both nitrogen atoms are reactive.[2]

Strategies to Favor Mono-alkylation:

  • Use of a Protecting Group: This is the most dependable method for ensuring mono-selectivity.[1]

    • Method: Employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group "blocks" one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1]

  • Control Stoichiometry: Using an excess of piperazine makes it statistically more likely for the alkylating agent to react with an unsubstituted piperazine molecule.[1][2]

    • Method: Use a 5 to 10-fold excess of piperazine relative to the alkylating agent.[3][4]

  • Slow Addition of Alkylating Agent: This technique helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event on the already mono-substituted product.[1]

    • Method: Add the alkylating agent dropwise or via a syringe pump over several hours.[5]

  • Use of Piperazine Salts: A mono-protonated piperazine salt can be used to decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1]

Data Presentation: Effect of Strategy on Mono-alkylation Selectivity

The following table summarizes the impact of stoichiometry and protecting groups on the yield of mono-substituted piperazine.

Alkylating AgentPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None45%35%[4]
Benzyl Bromide5.0None75%<5%[4]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95% (before deprotection)0%[4]
Q3: My reaction starts but then stalls and does not go to completion. What should I do?

A stalled reaction indicates that the conditions are no longer favorable for product formation.

Potential Causes and Solutions:

  • Reversible Reaction Equilibrium: If the acid byproduct is not fully neutralized, the reverse reaction can become significant.

    • Solution: Ensure a sufficient amount of a strong, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) is present (at least 1.5-2.0 equivalents).[1]

  • Poor Reagent Solubility: As mentioned in Q1, if any of the reagents are not fully dissolved, the reaction cannot proceed efficiently.

    • Solution: Switch to a solvent like DMF that can better dissolve all reaction components.[1]

  • Catalyst Poisoning (if applicable): In reactions that require a catalyst, trace impurities can inhibit its activity.

    • Solution: Always use pure, anhydrous reagents and solvents.[1]

Q4: The purification of my product is difficult due to its high water solubility. How can I improve the extraction?

The basic nature of the piperazine product often leads to salt formation, making it highly soluble in water and difficult to extract into an organic solvent.[1][6]

Solution:

  • Basify the Aqueous Layer: After quenching the reaction, the product may be protonated. To extract it, you must convert it back to its free base form.[1]

  • Adjust pH: Add a base like sodium carbonate or sodium hydroxide to the aqueous layer to adjust the pH to approximately 9.5-12.[1][6]

  • Extract: The deprotonated, free base product will be significantly more soluble in organic solvents such as dichloromethane, chloroform, or toluene, allowing for efficient extraction.[1][6]

Visualized Workflows and Pathways

Troubleshooting_Workflow start Low Yield in N-Alkylation check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction no_product No Product or Trace Amount check_reaction->no_product No SM consumption incomplete_conv Incomplete Conversion (Stalled Reaction) check_reaction->incomplete_conv SM and Product present complex_mixture Complex Mixture (Side Products) check_reaction->complex_mixture Multiple spots check_conditions Review Conditions: - Base strength (K₂CO₃, Cs₂CO₃) - Temperature (Heat?) - Solubility (Try DMF) no_product->check_conditions check_base_eq Check Base Equivalents: - Use 1.5-2.0 eq. incomplete_conv->check_base_eq mono_vs_di Di-alkylation Observed? complex_mixture->mono_vs_di check_reagents Check Reagent Quality: - Anhydrous solvents/reagents? - Purity of starting materials? check_conditions->check_reagents check_solubility Improve Solubility: - Switch to DMF or other polar aprotic solvent check_base_eq->check_solubility optimize_selectivity Improve Mono-selectivity: - Use excess piperazine - Slow addition of alkylating agent - Use N-Boc-piperazine mono_vs_di->optimize_selectivity Yes check_stability Check Stability: - Lower reaction temperature - Monitor closely and stop when starting material is consumed mono_vs_di->check_stability No yes_di Yes no_di No

Caption: Troubleshooting workflow for low yield in piperazine N-alkylation.

Alkylation_Pathway piperazine Piperazine (H-Pip-H) mono_product Mono-alkylated Product (H-Pip-R) piperazine->mono_product + R-X alkyl_halide Alkyl Halide (R-X) di_product Di-alkylated Product (R-Pip-R) mono_product->di_product + R-X (Undesired Pathway)

Caption: Competing pathways for mono- and di-alkylation of piperazine.

Protected_Alkylation_Workflow step1 Step 1: Protection Piperazine + Boc₂O boc_pip N-Boc-piperazine step1->boc_pip step2 Step 2: N-Alkylation + Alkyl Halide (R-X) + Base (K₂CO₃) boc_pip->step2 boc_alkyl_pip N-Boc-N'-Alkyl-piperazine step2->boc_alkyl_pip step3 Step 3: Deprotection + Acid (TFA or HCl) boc_alkyl_pip->step3 final_product Mono-alkylated Piperazine (Final Product) step3->final_product

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-alkylation

This method relies on using an excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (e.g., 5-10 equivalents)[4]

  • Alkyl Halide (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)[1]

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[1]

Procedure:

  • To a dry reaction flask under an inert atmosphere, add piperazine and anhydrous potassium carbonate.[1]

  • Add the anhydrous solvent and stir the resulting suspension.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.[1]

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography or acid-base extraction.[1][3]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol uses a protecting group to ensure high selectivity for the mono-alkylated product.[2]

Materials:

  • N-Boc-piperazine (1.0 equivalent)

  • Alkyl Halide (1.0-1.2 equivalents)[2]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)[2]

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[2]

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

Procedure:

Part A: Alkylation

  • Dissolve N-Boc-piperazine in the anhydrous solvent in a dry reaction flask.[2]

  • Add anhydrous potassium carbonate to the solution.[2]

  • Add the alkyl halide to the mixture.[2]

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).[2]

  • Cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure. The intermediate N-Boc-N'-alkyl-piperazine can be purified at this stage if necessary.

Part B: Deprotection

  • Dissolve the crude or purified N-Boc-N'-alkyl-piperazine in a suitable solvent (e.g., Dichloromethane).

  • Add an acid such as TFA or HCl and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Basify the aqueous layer to pH 9.5-12 and extract the final product with an organic solvent.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final mono-alkylated product.

Protocol 3: Reductive Amination

This alternative method avoids the use of alkyl halides and prevents the formation of quaternary ammonium salts.[1] It is a two-step, one-pot process.[1]

Materials:

  • Mono-Boc-piperazine (1.0 equivalent)

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (reducing agent)[1]

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve mono-Boc-piperazine and the desired aldehyde or ketone in a suitable solvent like DCE or THF.

  • Add the reducing agent (e.g., STAB) to the mixture.[1]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Proceed with Boc deprotection as described in Protocol 2.

References

Technical Support Center: Synthesis of N-Cinnamylpiperazine and Management of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues and byproducts encountered during the synthesis of N-cinnamylpiperazine from the reaction of cinnamyl chloride and piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts of the reaction between cinnamyl chloride and piperazine?

The reaction of cinnamyl chloride with piperazine primarily yields the desired mono-substituted product, N-cinnamylpiperazine. However, due to the presence of two reactive secondary amines on the piperazine ring, a significant byproduct, 1,4-dicinnamylpiperazine, is often formed through di-alkylation. Other potential impurities include unreacted starting materials (piperazine and cinnamyl chloride) and hydrolysis of cinnamyl chloride to cinnamic alcohol or cinnamic acid if moisture is present in the reaction.

Q2: How can I minimize the formation of the 1,4-dicinnamylpiperazine byproduct?

The formation of the di-substituted byproduct can be minimized by controlling the reaction stoichiometry and conditions. Key strategies include:

  • Using an excess of piperazine: A 5-10 fold excess of piperazine relative to cinnamyl chloride will statistically favor the mono-alkylation product.

  • Slow addition of cinnamyl chloride: Adding the cinnamyl chloride dropwise to the piperazine solution at a low temperature can help to control the reaction and reduce the likelihood of the second amine reacting.

  • Employing a mono-protected piperazine: Using a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens will ensure that only mono-alkylation occurs. The protecting group can be removed in a subsequent step.

Q3: What are the recommended purification techniques to separate N-cinnamylpiperazine from its byproducts?

The most common and effective methods for purifying N-cinnamylpiperazine are:

  • Column Chromatography: This is a standard method for separating the mono- and di-substituted products. To prevent the basic piperazine compounds from tailing on the acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique can be used to separate the basic piperazine products from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The piperazine derivatives will move into the aqueous layer as their corresponding salts, which can then be re-basicified and extracted back into an organic solvent.

  • Distillation and Recrystallization: For larger scale purifications, fractional distillation under reduced pressure can be effective.[1] The purified N-cinnamylpiperazine can then be further purified by recrystallization from a suitable solvent like n-hexane.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-cinnamylpiperazine - Incomplete reaction. - Formation of a high percentage of 1,4-dicinnamylpiperazine. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the stoichiometry by increasing the excess of piperazine. - Add cinnamyl chloride slowly at a reduced temperature. - Use a mono-protected piperazine. - Optimize the purification procedure to minimize losses.
Significant amount of 1,4-dicinnamylpiperazine detected - Stoichiometric ratio of piperazine to cinnamyl chloride is too low. - Reaction temperature is too high. - Cinnamyl chloride was added too quickly.- Increase the molar excess of piperazine (5-10 fold). - Conduct the reaction at a lower temperature (e.g., room temperature or below). - Add the cinnamyl chloride solution dropwise over an extended period.
Presence of unreacted piperazine and cinnamyl chloride - Insufficient reaction time or temperature.- Increase the reaction time and/or temperature and monitor for completion by TLC or LC-MS.
Product is difficult to crystallize or is an oil - Presence of impurities.- Purify the crude product using column chromatography. - Attempt to form a salt, such as the hydrochloride salt, which may be more crystalline.
Unexpected peaks in LC-MS or GC-MS analysis - Presence of side-products such as cinnamic alcohol or cinnamic acid due to hydrolysis of cinnamyl chloride.- Ensure all solvents and reagents are anhydrous. - Compare the mass spectrum of the unexpected peak with the molecular weights of potential hydrolysis products.

Data Presentation

The following table provides a qualitative summary of the expected impact of key reaction parameters on the product and byproduct distribution.

Parameter Condition N-Cinnamylpiperazine Yield 1,4-Dicinnamylpiperazine Formation Notes
Stoichiometry (Piperazine:Cinnamyl Chloride) 1:1LowHighNot recommended for selective mono-alkylation.
5:1Moderate to HighLowA good starting point for optimization.
10:1HighVery LowGenerally provides good selectivity for the mono-substituted product.
Temperature High (e.g., > 70°C)May DecreaseIncreasedHigher temperatures can favor the thermodynamically more stable di-substituted product.
Room TemperatureGoodModerateA reasonable starting temperature for the reaction.
Low (e.g., 0°C)GoodLowLower temperatures can improve selectivity for the mono-substituted product.
Rate of Addition of Cinnamyl Chloride RapidLowerHigherRapid addition leads to localized high concentrations of cinnamyl chloride, favoring di-substitution.
Slow (Dropwise)HigherLowerSlow addition maintains a low concentration of the alkylating agent, favoring mono-substitution.

Experimental Protocols

Synthesis of N-Cinnamylpiperazine

This protocol is adapted from a known procedure.[1]

Materials:

  • Piperazine (anhydrous)

  • Cinnamyl chloride

  • Isopropanol (anhydrous)

  • Chloroform

  • Sodium hydroxide solution

  • Potassium carbonate (anhydrous)

  • n-Hexane

Procedure:

  • In a reaction flask, dissolve a 5-fold molar excess of absolute piperazine in anhydrous isopropanol.

  • Slowly add a solution of cinnamyl chloride in isopropanol dropwise to the piperazine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to 70°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the isopropanol by distillation under reduced pressure.

  • Dissolve the residue in chloroform and wash with a sodium hydroxide solution followed by water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and remove the chloroform by distillation in vacuo.

  • The crude product can be purified by subliming off the excess piperazine, followed by distillation of the residue to obtain N-cinnamylpiperazine.

  • Further purification can be achieved by recrystallization from n-hexane.

Visualizations

Reaction_Pathway piperazine Piperazine mono_product N-Cinnamylpiperazine (Desired Product) piperazine->mono_product + Cinnamyl Chloride cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->mono_product di_product 1,4-Dicinnamylpiperazine (Byproduct) mono_product->di_product + Cinnamyl Chloride

Caption: Reaction pathway for the synthesis of N-cinnamylpiperazine.

Troubleshooting_Workflow start Low Yield of N-Cinnamylpiperazine check_byproducts Analyze crude reaction mixture (TLC, LC-MS, GC-MS) start->check_byproducts high_di_product High levels of 1,4-dicinnamylpiperazine? check_byproducts->high_di_product unreacted_sm High levels of unreacted starting materials? high_di_product->unreacted_sm No optimize_stoichiometry Increase excess of piperazine (5-10 fold) high_di_product->optimize_stoichiometry Yes increase_time_temp Increase reaction time and/or temperature unreacted_sm->increase_time_temp Yes purification_issue Check purification procedure for product loss unreacted_sm->purification_issue No optimize_conditions Lower reaction temperature Add cinnamyl chloride slowly optimize_stoichiometry->optimize_conditions end Improved Yield optimize_conditions->end increase_time_temp->end purification_issue->end

Caption: Troubleshooting workflow for low yield of N-cinnamylpiperazine.

References

Stability and proper storage conditions for trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of trans-1-Cinnamylpiperazine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a refrigerator at 2-8°C.[1][2] Some suppliers also indicate that room temperature storage is acceptable for shorter periods.[3] For optimal stability, especially for analytical standards or long-term research samples, refrigeration is the preferred condition. The compound should be stored under an inert atmosphere.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be stored at -20°C or -80°C in airtight vials, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred to minimize potential reactions.

Q3: What is the appearance of this compound and what if my product looks different?

A3: this compound is typically a pale yellow solid or a clear colorless to yellow liquid.[1][4][5] If your product appears significantly different (e.g., dark brown, black, or tar-like), it may indicate degradation or impurities. In such cases, it is advisable to assess the purity of the compound before use.

Q4: Is this compound sensitive to light or air?

A4: While specific data on light and air sensitivity for this compound is limited, it is good laboratory practice to protect it from light and store it under an inert atmosphere, especially for long-term storage or when in solution.[2] Piperazine derivatives can be susceptible to oxidation.

Q5: What are the known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, as they can react with the piperazine moiety. Also, be mindful of the basic nature of the piperazine nitrogen atoms, which can react with acids.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If stored improperly, consider using a fresh batch of the compound. Run a purity check (e.g., by HPLC or NMR) on the existing stock.
Contamination of the sample.Use clean spatulas and glassware. Ensure the solvent is pure and dry.
Change in physical appearance (color, texture) Degradation of the compound.Discard the product if significant degradation is suspected. It is recommended to purchase a new batch.
Absorption of moisture.Store the compound in a desiccator, especially if it is hygroscopic.
Low purity observed by analysis Instability in solution.Prepare solutions fresh before use. If solutions need to be stored, aliquot and store at -80°C and minimize freeze-thaw cycles.
Impurities from synthesis.Re-purify the compound if possible (e.g., by chromatography or recrystallization) or obtain a new batch from a reputable supplier.

Stability and Physicochemical Data

The following tables summarize the available data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 87179-40-6[1][3][6]
Molecular Formula C13H18N2[1][7]
Molecular Weight 202.3 g/mol [1][3][7]
Appearance Pale Yellow Solid / Clear colorless to yellow liquid[1][4][5]
Melting Point 39-44 °C[2][4][5]
Boiling Point 129 °C @ 1 mm Hg[2][4][5]
Density 0.989 g/mL at 25 °C[2][4][5]

Table 2: Recommended Storage Conditions

ConditionTemperatureAtmosphereLightDuration
Solid (Long-term) 2-8°C (Refrigerator)Inert (e.g., Argon, Nitrogen)Protected from lightMonths to Years
Solid (Short-term) Room TemperatureInertProtected from lightWeeks to Months
Solution -20°C to -80°CInertProtected from lightDays to Weeks

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., DMSO, Ethanol) to a specific concentration (e.g., 10 mM).

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze the stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions:

    • Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the solution to come to room temperature before analysis.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the purity and concentration of the stored samples to the initial (T=0) sample.

    • Calculate the percentage of degradation over time for each condition.

    • Identify any new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

Storage_Workflow Workflow for Proper Storage of this compound cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Usage cluster_solution Solution Storage receive Receive Compound inspect Inspect for Appearance and Packaging Integrity receive->inspect log Log into Inventory with Date inspect->log storage_decision Long-term or Short-term Storage? log->storage_decision long_term Store at 2-8°C under Inert Gas storage_decision->long_term Long-term short_term Store at Room Temperature under Inert Gas storage_decision->short_term Short-term weigh Weigh in a Controlled Environment long_term->weigh short_term->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use solution_storage Store Solution at -20°C to -80°C, Protected from Light dissolve->solution_storage

Caption: Workflow for handling and storage of this compound.

Degradation_Pathway Potential Degradation Pathways for this compound compound This compound oxidation Oxidation (Piperazine Ring) compound->oxidation Air (O2) hydrolysis Hydrolysis (Potential, if in protic solvent) compound->hydrolysis Water/Protic Solvents polymerization Polymerization (Potential under certain conditions) compound->polymerization Heat/Light degradation_products Degradation Products oxidation->degradation_products hydrolysis->degradation_products polymerization->degradation_products

Caption: Potential degradation pathways for this compound.

References

Preventing the formation of quaternary ammonium salts in piperazine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperazine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize N-alkylation of piperazine and minimize the formation of undesired quaternary ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of piperazine?

The main challenge in piperazine alkylation stems from its symmetrical structure with two reactive secondary amine groups. This can lead to a mixture of products, including the desired mono-alkylated piperazine, the di-alkylated byproduct, and the over-alkylated quaternary ammonium salt.[1] Controlling the selectivity of the reaction to favor the mono-alkylated product is a primary concern for chemists.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of di-alkylated and quaternary products?

Several strategies can be employed to enhance selectivity for mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method.[2] By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), alkylation is directed to the unprotected nitrogen.[2][3] The protecting group can be subsequently removed.[1][2]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule.[1][2][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second alkylation event on the same piperazine molecule.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[2]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. Reductive amination is particularly advantageous for preventing the formation of quaternary ammonium salts.[2][3]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

The choice of base and solvent is critical for a successful reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred to neutralize the acid byproduct formed during the reaction.[2][5] Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[2] It is recommended to use at least 1.5-2.0 equivalents of the base.[2]

  • Solvents: Anhydrous aprotic solvents are typically used. Acetonitrile (MeCN) is a common choice.[2] For reagents with poor solubility, a more polar aprotic solvent like dimethylformamide (DMF) may be beneficial.[2]

Q4: My N-alkylated product is highly water-soluble, making extraction difficult. What can I do?

High water solubility of the product often indicates the formation of a salt, such as the desired product's protonated form or a quaternary ammonium salt.[2][6] To facilitate extraction into an organic layer, the aqueous layer needs to be basified to deprotonate the piperazine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[2][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Mono-alkylated Product Incomplete reaction due to suboptimal conditions.[5]- Ensure anhydrous conditions. - Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ (at least 1.5-2.0 eq).[2] - If solubility is an issue, switch to a more polar aprotic solvent like DMF.[2] - Increase the reaction temperature, as many N-alkylation reactions require heating.[2]
Significant Formation of Di-substituted Byproduct - Incorrect stoichiometry.[2] - Rapid addition of the alkylating agent.[2] - High reaction temperature favoring the thermodynamically stable di-substituted product.[5] - Prolonged reaction time.[5]- Use a large excess of piperazine (5-10 equivalents).[4][8] - Add the alkylating agent slowly and dropwise.[2][8] - For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[2][4] - Conduct the reaction at the lowest feasible temperature.[5] - Monitor the reaction progress using TLC or LC-MS and stop it once the desired product is maximized.[5]
Formation of Quaternary Ammonium Salts - Over-alkylation on the same nitrogen atom.[5] - Excess of the alkylating agent.[6] - The N-alkylated piperidine (tertiary amine) is often more nucleophilic than the starting secondary amine.[6]- Precisely control the stoichiometry with a 1:1 ratio of reactants or a slight excess of piperazine.[5] - Consider using reductive amination, which avoids the formation of quaternary salts.[2][3]
Difficulty in Product Purification - Similar polarity of mono- and di-substituted products.[5] - Presence of water-soluble quaternary salts complicating extraction.[5]- Optimize column chromatography conditions (e.g., solvent system, gradient).[5] - Attempt purification by recrystallization from a suitable solvent.[5] - For quaternary salts, basify the aqueous layer during work-up to improve extraction of the desired product into the organic phase.[2]

Quantitative Data Summary

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation Selectivity

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data synthesized from literature reports.[4]

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of Mono-protected Piperazine (N-Boc-piperazine)

This protocol describes the alkylation of N-Boc-piperazine, a reliable method to achieve mono-alkylation.

Materials:

  • 1-Boc-piperazine (1 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add 1-Boc-piperazine and anhydrous potassium carbonate.

  • Add the anhydrous solvent (acetonitrile or DMF) and stir the suspension.

  • Slowly add the alkylating agent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected mono-alkylated piperazine.

  • The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]

Protocol 2: Mono-N-alkylation using Excess Piperazine

This protocol utilizes a stoichiometric excess of piperazine to favor mono-substitution.

Materials:

  • Piperazine (5-10 eq.)

  • Alkyl halide (1 eq.)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

Procedure:

  • In a round-bottom flask, dissolve piperazine in the anhydrous solvent.

  • Slowly add the alkyl halide to the piperazine solution at room temperature or a slightly elevated temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-alkylated product, which may require further purification.[4]

Visualizations

reaction_pathway piperazine Piperazine mono_alkylated Mono-alkylated Piperazine piperazine->mono_alkylated + RX di_alkylated Di-alkylated Piperazine mono_alkylated->di_alkylated + RX (Undesired) quaternary_salt Quaternary Ammonium Salt mono_alkylated->quaternary_salt + RX (Undesired) alkyl_halide Alkyl Halide (RX)

Caption: Reaction pathway of piperazine alkylation showing desired and undesired products.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Piperazine Derivative, Base, and Solvent add_alkylating Slowly Add Alkylating Agent reagents->add_alkylating heat_monitor Heat and Monitor (TLC/LC-MS) add_alkylating->heat_monitor filter Filter Inorganic Salts heat_monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for the N-alkylation of piperazine.

troubleshooting_logic start Low Yield of Mono-alkylated Product? check_side_products Significant Di-alkylation or Quaternary Salt? start->check_side_products Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No adjust_stoichiometry - Use excess piperazine - Use protecting group check_side_products->adjust_stoichiometry Yes slow_addition Slowly add alkylating agent check_side_products->slow_addition Yes reductive_amination Consider reductive amination check_side_products->reductive_amination Yes optimize_conditions - Check anhydrous conditions - Use stronger base - Increase temperature - Change solvent incomplete_reaction->optimize_conditions Yes success Improved Yield adjust_stoichiometry->success slow_addition->success reductive_amination->success optimize_conditions->success

Caption: Troubleshooting logic for low yield in mono-alkylation of piperazine.

References

Technical Support Center: Selective Mono-N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective mono-N-alkylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this crucial synthetic transformation.

Troubleshooting Guides

This section addresses specific problems that may arise during the mono-N-alkylation of piperazine, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Mono-alkylated Product

Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials - Alkylating Agent: Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). The addition of sodium or potassium iodide can facilitate halogen exchange and increase reactivity[1]. - Piperazine: Ensure the piperazine is a free base and not a salt, unless the protocol specifically calls for a mono-protonated salt.
Suboptimal Reaction Conditions - Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the heat while monitoring for side product formation[2]. - Solvent: Poor solubility of reagents can hinder the reaction. Switch to a more polar aprotic solvent like DMF or acetonitrile to ensure all components are fully dissolved[2]. - Base: An inadequate or inappropriate base can lead to low conversion. Use a strong, non-nucleophilic base such as anhydrous K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents of the base are used to effectively neutralize the acid byproduct[2].
Incomplete Reaction - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Reagent Degradation: If using an unstable alkylating agent, consider adding it portion-wise or via syringe pump to maintain its concentration.
Product Lost During Work-up - High Water Solubility: Mono-alkylated piperazines can be water-soluble, especially in their protonated form. During aqueous work-up, basify the aqueous layer to a pH of 9.5-12 with a base like NaOH or Na₂CO₃ to deprotonate the product and facilitate its extraction into an organic solvent[2][3].

Issue 2: Formation of a Significant Amount of Di-substituted Byproduct

Potential Cause Troubleshooting Steps
High Reactivity of Mono-substituted Product - Stoichiometry: Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine[4][5]. - Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event[2].
Uncontrolled Reaction Conditions - Protecting Groups: For the most reliable control, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine. This blocks one nitrogen atom, directing alkylation to the unprotected site. The protecting group can be subsequently removed[2][4]. - Temperature Control: High reaction temperatures can sometimes favor di-alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable rate[6].
Use of Unprotected Piperazine - Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation[2][4]. This can be achieved by reacting piperazine with one equivalent of an acid like HCl[7].

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Products and Byproducts - Column Chromatography: Optimize column chromatography conditions (e.g., solvent system, gradient) for better separation. A common mobile phase is a mixture of methanol and dichloromethane[6]. - Protecting Group Strategy: The use of a mono-protected piperazine often leads to a cleaner reaction profile, simplifying purification[3]. The protected intermediate will have a significantly different polarity from any unreacted starting material or di-alkylated byproduct.
Presence of Quaternary Ammonium Salts - Reductive Amination: Consider using reductive amination as an alternative to direct alkylation. This method avoids the formation of quaternary ammonium salts[2][3]. - Work-up: Quaternary salts are highly water-soluble. During work-up, they will preferentially partition into the aqueous layer.
Residual Piperazine - Acid Wash: During work-up, an acidic wash (e.g., dilute HCl) can be used to extract the more basic piperazine into the aqueous layer, leaving the less basic mono-alkylated product in the organic phase. The pH must be carefully controlled to avoid protonating the desired product. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving selective mono-N-alkylation of piperazine?

A1: The three main strategies to favor mono-alkylation are:

  • Use of a Protecting Group: This is the most reliable method and involves using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group is then removed in a subsequent step[2][4].

  • Control of Stoichiometry: Using a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule[4][5].

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt reduces the nucleophilicity of the second nitrogen, thereby disfavoring di-alkylation[2][4].

Q2: What is the difference between direct alkylation and reductive amination for N-alkylation of piperazine?

A2: Direct alkylation involves the reaction of piperazine with an alkyl halide (or other electrophile) in the presence of a base[2]. It is a straightforward method but can be prone to di-alkylation and the formation of quaternary ammonium salts. Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB)[2]. This method is advantageous as it prevents the formation of quaternary ammonium salts[2][3].

Q3: My mono-alkylated product is stuck in the aqueous phase during work-up. How can I extract it?

A3: This is a common issue, often because the product is in its protonated (salt) form, which is water-soluble. To extract it into an organic solvent, you need to deprotonate it by basifying the aqueous layer. Add a base such as sodium hydroxide or sodium carbonate solution to the aqueous layer to raise the pH to approximately 9.5-12[2][3][7]. The free base form of your product should then be extractable with a suitable organic solvent like dichloromethane or ethyl acetate.

Q4: How can I easily remove the Boc protecting group after alkylation?

A4: The tert-butoxycarbonyl (Boc) group is readily removed under acidic conditions. Common methods include treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or using a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol[3][6].

Q5: Is it possible to achieve selective mono-alkylation without using a protecting group?

A5: Yes, it is possible, although it can be more challenging to achieve high selectivity. The primary methods are using a large excess of piperazine or using a mono-piperazinium salt[4][8]. Slow, controlled addition of the alkylating agent is also crucial in these approaches to minimize di-alkylation[2]. Flow chemistry has also been suggested as a method to achieve high selectivity by carefully controlling stoichiometry[3].

Data Presentation

Table 1: Comparison of Strategies for Mono-alkylation of Piperazine with Benzyl Bromide

StrategyPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Stoichiometric Control1.1None4535[5]
Excess Piperazine5.0None75<5[5]
Protecting Group1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[5]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

  • Reaction Setup: To a dried reaction flask, add N-Boc-piperazine (1.0 eq) and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq)[2].

  • Solvent Addition: Add an anhydrous aprotic solvent such as acetonitrile or DMF and stir the suspension.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl bromide, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the base, and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[4].

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel if necessary[4].

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature and monitor the deprotection by TLC or LC-MS[6].

  • Isolation: Once deprotection is complete, remove the acid and solvent under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free base.

Protocol 2: Mono-N-alkylation using Excess Piperazine

  • Reaction Setup: In a reaction flask, dissolve piperazine (10 eq) in a suitable solvent like acetonitrile or THF.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1 eq) to the piperazine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and a suitable organic solvent. Basify the aqueous layer to pH >11 to ensure the product is in the free base form.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation to separate the mono-alkylated product from unreacted piperazine and the di-alkylated byproduct.

Visualizations

G cluster_0 Strategies for Selective Mono-N-Alkylation cluster_1 Key Considerations cluster_2 Outcomes strategy1 Protecting Group Strategy (e.g., N-Boc-piperazine) consideration1 Alkylating Agent Reactivity (R-I > R-Br > R-Cl) strategy1->consideration1 consideration2 Reaction Conditions (Solvent, Temp, Base) strategy1->consideration2 outcome1 High Selectivity for Mono-alkylated Product strategy1->outcome1 Most Reliable strategy2 Stoichiometric Control (Excess Piperazine) strategy2->consideration1 strategy2->consideration2 strategy2->outcome1 Good Selectivity strategy3 Use of Piperazinium Salts (Mono-protonation) strategy3->consideration1 strategy3->consideration2 strategy3->outcome1 Good Selectivity strategy4 Reductive Amination strategy4->consideration2 strategy4->outcome1 Avoids Quaternary Salts outcome2 Formation of Di-alkylated Byproduct consideration2->outcome2 Improper Conditions consideration3 Work-up & Purification (pH adjustment, Chromatography) outcome1->consideration3 outcome2->consideration3

Caption: Decision workflow for selecting a mono-alkylation strategy.

G cluster_0 Troubleshooting Workflow: Low Yield cluster_1 Solutions for Reagents cluster_2 Solutions for Conditions cluster_3 Solutions for Work-up start Low Yield of Mono-alkylated Product check_reagents Check Reagent Reactivity & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_workup Investigate Work-up Procedure (pH, Extraction) start->check_workup reagent_sol1 Use more reactive alkylating agent (e.g., R-I) check_reagents->reagent_sol1 reagent_sol2 Ensure piperazine is free base check_reagents->reagent_sol2 condition_sol1 Increase temperature check_conditions->condition_sol1 condition_sol2 Switch to polar aprotic solvent (e.g., DMF) check_conditions->condition_sol2 condition_sol3 Use stronger, non-nucleophilic base (e.g., K2CO3) check_conditions->condition_sol3 workup_sol1 Basify aqueous layer (pH 9.5-12) before extraction check_workup->workup_sol1 end Successful Mono-alkylation reagent_sol1->end Improved Yield reagent_sol2->end Improved Yield condition_sol1->end Improved Yield condition_sol2->end Improved Yield condition_sol3->end Improved Yield workup_sol1->end Improved Yield

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Cinnarizine and its Metabolite, trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the well-characterized drug, cinnarizine, and its primary metabolite, trans-1-Cinnamylpiperazine. While extensive experimental data is available for cinnarizine, a notable data gap exists for this compound. This document summarizes the established pharmacological profile of cinnarizine and explores the potential biological activities of its metabolite based on available information on structurally related cinnamylpiperazine derivatives. This comparison aims to highlight areas for future research to fully characterize the pharmacological effects of this metabolite.

I. Overview of Compounds

Cinnarizine is a first-generation antihistamine and calcium channel blocker belonging to the diphenylmethylpiperazine group.[1] It is widely prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Its therapeutic effects are attributed to its multifaceted mechanism of action, which includes antagonism of histamine H1 receptors, dopamine D2 receptors, and blockade of voltage-gated calcium channels.[1][2]

This compound is a known human metabolite of cinnarizine. Limited direct research has been conducted on its specific biological activities. However, it serves as a synthetic precursor for various derivatives with potential pharmacological properties, including anticonvulsant and opioid-like activities.

II. Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for cinnarizine and provides a speculative profile for this compound based on the activities of its derivatives. It is crucial to note the absence of direct experimental data for this compound.

Target/AssayCinnarizineThis compound (Speculative based on derivatives)
T-Type Voltage-Gated Calcium Channels Kᵢ: 22 nM[1]Data not available
L-Type Voltage-Gated Calcium Channels IC₅₀: 1.5 µM (in vestibular hair cells)[3]Data not available
Histamine H1 Receptor Antagonist[2][4][5][6][7]Potential for activity based on structural similarity to cinnarizine
Dopamine D2 Receptor Antagonist[2][4][8]Potential for activity based on structural similarity to cinnarizine
Smooth Muscle Contraction (inhibition) IC₅₀: 60 µM[1]Data not available
µ-Opioid Receptor (MOR) Activation Data not availableDerivatives show MOR agonism (e.g., AP-238 EC₅₀: 248 nM)

III. Signaling Pathways and Experimental Workflows

Signaling Pathways of Cinnarizine

Cinnarizine's diverse pharmacological effects stem from its interaction with multiple signaling pathways. As a histamine H1 receptor antagonist, it blocks the Gq/11 pathway, preventing the downstream release of intracellular calcium and activation of protein kinase C.[4] Its blockade of dopamine D2 receptors interferes with the Gi/o pathway, leading to an increase in cyclic AMP (cAMP) levels. Furthermore, by blocking T-type and L-type calcium channels, cinnarizine directly reduces calcium influx into cells, impacting neurotransmitter release and smooth muscle contraction.

Cinnarizine_Signaling cluster_H1 Histamine H1 Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_Ca Calcium Channel Blockade H1 Histamine H1 Receptor Gq Gq/11 H1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cinnarizine_H1 Cinnarizine (Antagonist) Cinnarizine_H1->H1 D2 Dopamine D2 Receptor Gi Gi/o D2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cinnarizine_D2 Cinnarizine (Antagonist) Cinnarizine_D2->D2 Ca_channel T-type & L-type Ca²⁺ Channels Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Cinnarizine_Ca Cinnarizine (Blocker) Cinnarizine_Ca->Ca_channel

Caption: Signaling pathways modulated by cinnarizine.

Hypothetical Experimental Workflow for Comparative Analysis

To address the current data gap, a direct comparative study of this compound and cinnarizine is necessary. The following workflow outlines a potential experimental approach.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison cluster_3 In Vivo Studies (if warranted) start Synthesize & Purify This compound & Cinnarizine binding Receptor Binding Assays (H1, D2, Opioid, Ca²⁺ Channels) start->binding functional Functional Assays (Guinea Pig Ileum, Ca²⁺ Flux) start->functional analysis Determine IC₅₀/Kᵢ/EC₅₀ Values binding->analysis functional->analysis comparison Compare Potency & Efficacy analysis->comparison invivo Animal Models of Vertigo, Pain, etc. comparison->invivo

References

A Comparative Analysis of the Analgesic Effects of Cinnamylpiperazine Derivatives and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of cinnamylpiperazine derivatives and the classical opioid analgesic, morphine. By presenting supporting experimental data from in vivo and in vitro studies, this document aims to offer an objective overview to inform drug development and research in pain management.

Executive Summary

Cinnamylpiperazine derivatives represent a class of synthetic opioids with significant analgesic potential. Several compounds within this class have demonstrated comparable or even superior potency to morphine in preclinical studies. This guide delves into the available data, comparing the analgesic efficacy, potency, and underlying signaling mechanisms of prominent cinnamylpiperazine derivatives against morphine.

Quantitative Comparison of Analgesic Effects

The analgesic effects of cinnamylpiperazine derivatives and morphine have been evaluated in various animal models using standardized nociceptive assays, primarily the hot-plate and tail-flick tests. The data below summarizes the median effective dose (ED50) required to produce an analgesic effect. A lower ED50 value indicates higher potency.

CompoundAnimal ModelAnalgesic TestRoute of AdministrationED50 (mg/kg)Relative Potency (Morphine = 1)Reference
Morphine RatTail-FlickSubcutaneous (s.c.)7.51[1]
MouseHot-PlateSubcutaneous (s.c.)10.01[1]
AP-237 RatTail-FlickOral (p.o.)15.00.5 (vs s.c. Morphine)[1]
MouseHot-PlateOral (p.o.)20.00.5 (vs s.c. Morphine)[1]
2-Methyl AP-237 RatDrug Discrimination (vs. Morphine)--~4[2]
MouseWarm-Water Tail Flick--> Morphine, ~ Fentanyl[3]
(-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazine (S(+)-isomer) Mouse, Rat---15 - 44[4]

In Vitro µ-Opioid Receptor Activation

The primary mechanism of action for both morphine and cinnamylpiperazine derivatives is the activation of the µ-opioid receptor (MOR). The following table presents in vitro data on the potency (EC50) and efficacy (Emax) of several cinnamylpiperazine derivatives in a β-arrestin 2 (βarr2) recruitment assay, a measure of MOR activation.

CompoundEC50 (nM)Emax (% relative to Hydromorphone)Reference
2-Methyl AP-237 -125%[5]
AP-237 --[5]
para-Methyl AP-237 --[5]
AP-238 248-[5]

Note: A lower EC50 value indicates higher potency. Emax represents the maximum effect of the drug.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[6]

Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is typically enclosed by a transparent cylinder to keep the animal on the heated surface.

Procedure:

  • A baseline latency to a nociceptive response (e.g., licking of the hind paw, jumping) is determined for each animal before drug administration.

  • The test compound (cinnamylpiperazine derivative or morphine) or vehicle is administered via the specified route.

  • At predetermined time intervals after administration, the animal is placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

  • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.[7]

Apparatus: An analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • The animal is gently restrained, and its tail is positioned in the path of the light beam.

  • The baseline reaction time for the animal to flick its tail away from the heat source is recorded.

  • The test compound or vehicle is administered.

  • At specific time points post-administration, the tail-flick latency is measured again.

  • A maximum exposure time is set to avoid tissue injury.

Signaling Pathways

The analgesic effects of morphine and cinnamylpiperazine derivatives are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR initiates downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission. Two major signaling pathways are involved: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to some of the adverse side effects of opioids.[8][9][10][11]

Opioid Receptor Signaling Leading to Analgesia

G_protein_signaling Opioid Opioid Agonist (Morphine or Cinnamylpiperazine) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Efflux Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: G-protein signaling pathway of opioid-induced analgesia.

Experimental Workflow for Analgesic Testing

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Baseline_Measurement Baseline Nociceptive Measurement (Hot-Plate or Tail-Flick) Animal_Selection->Baseline_Measurement Drug_Administration Drug Administration (Cinnamylpiperazine, Morphine, or Vehicle) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Nociceptive Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Calculate ED50 and Compare Potencies Post_Drug_Measurement->Data_Analysis

References

Structure-Activity Relationship (SAR) of Cinnamylpiperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamylpiperazine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamylpiperazine analogs, focusing on their activity as tyrosinase inhibitors, anticonvulsants, and ligands for dopamine, serotonin, and opioid receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies provided for key experiments.

I. Cinnamylpiperazine Analogs as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. SAR studies on cinnamylpiperazine amides have revealed key structural features influencing their tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Cinnamylpiperazine Amides [1]

CompoundRXMonophenolase pIC50Diphenolase pIC50
1a HN3.87< 3.70
1b 4-OHN4.703.81
1c 4-OCH3N4.14< 3.70
3a HN4.314.18
5b 4-OHCH4.993.89

Data represent the negative logarithm of the half-maximal inhibitory concentration.

Key SAR Observations for Tyrosinase Inhibition:

  • Substitution on the Benzoyl/Cinnamoyl Ring: Analogs with a hydroxyl group at the 4-position of the aromatic ring (e.g., 1b and 5b ) generally exhibit higher potency compared to unsubstituted or methoxy-substituted analogs.[1]

  • Piperazine vs. Piperidine Core: Replacing the piperazine ring with a piperidine moiety (e.g., compound 5b ) can lead to a significant increase in monophenolase inhibitory activity, suggesting that the second basic nitrogen in the piperazine ring might be involved in unfavorable interactions with the enzyme.[1]

  • Benzoyl vs. Cinnamoyl Linker: In many cases, benzoyl analogs displayed slightly higher potency than their corresponding cinnamoyl counterparts.[1]

Experimental Protocol: Tyrosinase Inhibition Assay (Monophenolase Activity)

This protocol is based on the method described by Ali et al. (2023).[1]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and L-tyrosine solution.

  • Initiate the reaction by adding the tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 492 nm) at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. The pIC50 is then calculated as -log(IC50).

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Reagents in 96-well Plate Tyrosinase->Mix Substrate L-Tyrosine Solution Substrate->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance (492 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine pIC50 Plot->Determine

II. Cinnamylpiperazine Analogs as Anticonvulsants

Certain cinnamylpiperazine derivatives have shown promising anticonvulsant activity in preclinical models. The maximal electroshock (MES) test is a widely used screening model to identify compounds effective against generalized tonic-clonic seizures.

Table 2: Anticonvulsant Activity of Cinnamylpiperazine Amide Derivatives in the MES Test

CompoundR1R2Anticonvulsant Activity (% Protection at 30 mg/kg)
A3 4-ClH75
A9 4-FH87.5
A12 4-CH3H75
B9 4-F4-F100

Key SAR Observations for Anticonvulsant Activity:

  • Substitution on the Phenyl Ring: Halogen substitution, particularly fluorine at the 4-position of the phenyl ring attached to the piperazine nitrogen, appears to be favorable for anticonvulsant activity.

  • Disubstitution: Disubstitution with fluorine atoms on both phenyl rings (compound B9 ) can lead to a significant enhancement in protective activity in the MES model.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a standard method for assessing anticonvulsant activity.[2][3][4]

Materials:

  • Male ICR mice (or other suitable rodent strain)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.9% saline)

  • Topical anesthetic for the cornea (e.g., 0.5% tetracaine)

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

  • After a predetermined time for drug absorption, apply a drop of topical anesthetic to the corneas of each mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.

  • Calculate the percentage of animals protected at each dose level.

  • The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

MES_Test_Workflow cluster_animal Animal Preparation cluster_seizure Seizure Induction cluster_observation Observation & Analysis Acclimatize Acclimatize Mice Administer Administer Compound/Vehicle Acclimatize->Administer Anesthetize Apply Topical Anesthetic Administer->Anesthetize Stimulate Deliver Electrical Stimulus Anesthetize->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Record Record Protection Status Observe->Record Analyze Calculate % Protection / ED50 Record->Analyze

III. Cinnamylpiperazine Analogs as Dopamine and Serotonin Receptor Ligands

The cinnamylpiperazine scaffold is a key feature in many atypical antipsychotic drugs that target dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5]

Table 3: Binding Affinities (Ki, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Analogs for Dopamine and Serotonin Receptors [5]

CompoundRD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 H5.8180120
2 2-F3.215095
3 3-F4.5165110
4 4-F2.113080

Ki values represent the inhibitory constant and indicate the affinity of the ligand for the receptor.

Key SAR Observations for Receptor Binding:

  • High D2 Affinity: All tested compounds exhibited high affinity for the D2 receptor.[5]

  • Fluorine Substitution: The introduction of a fluorine atom on the cinnamyl phenyl ring, particularly at the 4-position, enhanced the affinity for the D2 receptor.[5]

  • Moderate 5-HT1A and 5-HT2A Affinity: The analogs displayed low to moderate affinity for 5-HT1A and 5-HT2A receptors.[5]

  • Docking Studies: Molecular docking studies suggest that the protonated piperazine nitrogen interacts with a conserved aspartate residue in the D2 and 5-HT1A receptors, which is a key interaction for binding.[5]

Experimental Protocol: Radioligand Binding Assay for D2 Receptors

This protocol is a general method for determining the binding affinity of compounds to receptors.[6][7][8]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinant (e.g., haloperidol)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

D2_Signaling_Pathway cluster_receptor Dopamine D2 Receptor cluster_effector Effector & Second Messenger cluster_response Cellular Response D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Response Neuronal Inhibition cAMP->Response Downstream Effects Dopamine Dopamine / Cinnamylpiperazine Analog Dopamine->D2R

IV. Cinnamylpiperazine Analogs as Synthetic Opioids

A class of cinnamylpiperazines has emerged as novel synthetic opioids that primarily act as agonists at the µ-opioid receptor (MOR).[9][10]

Table 4: µ-Opioid Receptor (MOR) Activation by Cinnamylpiperazine Analogs [10]

CompoundEC50 (nM)Emax (% relative to hydromorphone)
AP-237 1,200105%
2-methyl AP-237 830125%
para-methyl AP-237 1,100110%
AP-238 24895%

EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be produced by the drug.

Key SAR Observations for MOR Agonism:

  • Potency and Efficacy: AP-238 was found to be the most potent of the tested analogs, while 2-methyl AP-237 was the most efficacious.[10]

  • Structural Modifications: The data suggests that even small modifications to the AP-237 scaffold can significantly impact potency and efficacy at the MOR.

Experimental Protocol: β-Arrestin2 Recruitment Assay

This assay is used to measure the recruitment of β-arrestin2 to the MOR upon agonist binding, a key step in receptor desensitization and signaling.[9][10]

Materials:

  • Cells stably co-expressing the human µ-opioid receptor and a β-arrestin2 fusion protein (e.g., with a reporter enzyme fragment).

  • Test compounds.

  • Assay buffer and cell culture medium.

  • Substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate to allow for receptor activation and β-arrestin2 recruitment.

  • Add the substrate for the reporter enzyme.

  • Measure the luminescence or absorbance signal, which is proportional to the extent of β-arrestin2 recruitment.

  • Plot the signal against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the EC50 and Emax values from the curve.

MOR_Beta_Arrestin_Pathway cluster_activation Receptor Activation cluster_recruitment β-Arrestin Recruitment cluster_signaling Downstream Signaling MOR µ-Opioid Receptor (MOR) GRK GRK MOR->GRK Activation pMOR Phosphorylated MOR GRK->MOR Phosphorylation BetaArrestin β-Arrestin2 pMOR->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling BetaArrestin->MAPK Agonist Opioid Agonist / Cinnamylpiperazine Agonist->MOR Binding

V. Conclusion

The cinnamylpiperazine scaffold has proven to be a valuable template for the design of bioactive molecules with diverse pharmacological profiles. The SAR studies summarized in this guide highlight the critical role of substituent patterns on the aromatic rings, the nature of the linker, and the choice of the heterocyclic core in determining the potency and selectivity of these analogs for their respective targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of this versatile chemical class in drug discovery and development.

References

Validating the Pro-Apoptotic Potential of trans-1-Cinnamylpiperazine Derivatives Against Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with the Standard Chemotherapeutic Agent Gemcitabine

For researchers and drug development professionals in oncology, identifying novel compounds that can effectively induce apoptosis in cancer cells is a primary goal. The trans-1-cinnamylpiperazine scaffold has emerged as a promising pharmacophore in the design of new anti-cancer agents. This guide provides an objective comparison of the pro-apoptotic and cytotoxic performance of a representative this compound derivative against gemcitabine, the standard-of-care chemotherapy for pancreatic cancer. The data presented is based on in-vitro studies on pancreatic cancer cell lines, offering a quantitative look at their relative efficacy.

Performance Comparison: Cytotoxicity

The anti-proliferative activity of a novel opioid tripeptide hybridized with this compound, herein referred to as T-1-C-P Derivative (H-Tyr-D-Ala-Trp-Cyn), was evaluated against pancreatic cancer cell lines. The following table summarizes its cytotoxic potency in comparison to gemcitabine, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). Lower values indicate higher potency.

CompoundCell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
T-1-C-P Derivative PANC-1~0.0776*Gemcitabine0.025 - 23.9
(H-Tyr-D-Ala-Trp-Cyn)MIA PaCa-2Not ReportedGemcitabine0.025 - 23.9

*Note: The IC50 value for the T-1-C-P Derivative is for µ-opioid receptor (MOR) affinity, which in the context of the study, is correlated with its anti-proliferative effect. Direct, side-by-side IC50 comparisons in the same study were not available in the reviewed literature. The IC50 range for Gemcitabine reflects the variability reported across different studies and pancreatic cancer cell line sensitivities.[1][2]

Pro-Apoptotic Mechanism of Action

While specific quantitative data on the percentage of apoptosis induced by the T-1-C-P derivative was not available in the reviewed literature, piperazine and its derivatives are known to induce caspase-dependent apoptosis. The general mechanism involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) signaling pathways, culminating in the activation of executioner caspases, such as caspase-3.

Bile acid derivatives, which can be synthesized using this compound, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the activation of caspase-9 and -3.[1]

Pro_Apoptotic_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 cleavage Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 Bid cleavage (crosstalk) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stimuli Cellular Stress (e.g., DNA Damage, ROS) Stimuli->Bcl2 Mito Mitochondrion Bcl2->Mito permeabilizes CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruits Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

To validate the pro-apoptotic mechanism of a test compound, a series of standard in-vitro assays are typically employed. The following are detailed methodologies for key experiments.

Experimental Workflow for Apoptosis Validation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Test Compound & Controls start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection morphology Nuclear Morphology (DAPI/Hoechst Staining) treatment->morphology ic50 Determine IC50 Value viability->ic50 end End: Data Analysis & Conclusion ic50->end flow_cytometry Flow Cytometry Analysis apoptosis_detection->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells (Early, Late, Necrotic) flow_cytometry->quantify_apoptosis quantify_apoptosis->end microscopy Fluorescence Microscopy morphology->microscopy confirm_apoptosis Confirm Apoptotic Bodies & Chromatin Condensation microscopy->confirm_apoptosis confirm_apoptosis->end

Caption: General experimental workflow for apoptosis validation.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound and control drug (e.g., Gemcitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treat the cells with various concentrations of the this compound derivative and the reference compound (gemcitabine). Include untreated and vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and controls for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).

Morphological Analysis of Apoptosis by DAPI Staining

This fluorescence microscopy technique is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cells grown on coverslips in 24-well plates

  • Treated and control cells

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with the test compound and controls as described previously.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Wash twice with PBS and incubate with DAPI staining solution for 5-10 minutes in the dark.

  • Wash three times with PBS to remove excess DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

References

A Comparative Analysis of the Efficacy of trans-1-Cinnamylpiperazine Derivatives and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of trans-1-cinnamylpiperazine derivatives and fentanyl, focusing on their analgesic properties and interaction with the opioid system. The information is compiled from preclinical in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Fentanyl, a potent synthetic opioid, is a full agonist at the µ-opioid receptor (MOR) and serves as a benchmark for analgesic efficacy. The emerging class of synthetic opioids, this compound derivatives, also interact with the opioid system but exhibit a distinct efficacy profile. In vitro and in vivo studies demonstrate that while these derivatives bind to the µ-opioid receptor, their potency and efficacy are generally lower than that of fentanyl. This guide presents the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key pathways and workflows.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo data for fentanyl and a representative this compound derivative, 2-methyl-AP-237 (a methyl analogue of bucinnazine or AP-237).

Table 1: In Vitro µ-Opioid Receptor (MOR) Activation and Binding Affinity

CompoundAssay TypeParameterValueSpeciesReference
Fentanyl β-arrestin2 RecruitmentEmaxSubstantially higher than 2-methyl AP-237Human[1]
Radioligand BindingKi (MOR)< 1 nMUnknown[2]
2-Methyl AP-237 β-arrestin2 RecruitmentEC50-Human[1]
β-arrestin2 RecruitmentEmax125% (relative to hydromorphone)Human[1]
Radioligand BindingKi (MOR)12.9 nMUnknown[2]
AP-237 (Bucinnazine) β-arrestin2 RecruitmentEC50-Human[1]
β-arrestin2 RecruitmentEmaxLower than 2-methyl AP-237Human[1]
AP-238 β-arrestin2 RecruitmentEC50248 nMHuman[1]
β-arrestin2 RecruitmentEmaxLower than 2-methyl AP-237Human[1]

Table 2: In Vivo Analgesic Potency

CompoundAssay TypeParameterValueSpeciesReference
Fentanyl Drug DiscriminationED500.0042 mg/kgRat[2]
Warm-water Tail FlickPotencySimilar to 2-methyl AP-237Rodent[2]
2-Methyl AP-237 Drug DiscriminationED500.25 mg/kgRat[2]
Warm-water Tail FlickPotencySimilar to fentanyl, more potent than morphineRodent[2]
Hot Plate AssayAnalgesic EffectObserved at higher dosesMouse[3]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the analgesic and opioid receptor-mediated effects of compounds.

In Vitro Assays

1. Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. In the context of opioids, radioligand binding assays are commonly used to measure the binding affinity to the µ-opioid receptor (MOR).

  • Objective: To quantify the binding affinity (Ki) of the test compounds to the µ-opioid receptor.

  • Methodology:

    • Cell membranes expressing the µ-opioid receptor are prepared.

    • A radiolabeled ligand known to bind to the MOR (e.g., [³H]-DAMGO) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., a cinnamylpiperazine derivative or fentanyl) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]

2. Receptor Activation Assays (e.g., β-arrestin2 Recruitment Assay): These functional assays measure the ability of a compound to activate a receptor and initiate downstream signaling pathways. The β-arrestin2 recruitment assay is used to assess G protein-coupled receptor (GPCR) activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds in activating the µ-opioid receptor.

  • Methodology:

    • Cells are engineered to co-express the µ-opioid receptor and a β-arrestin2 fusion protein (e.g., fused to a reporter enzyme).

    • The cells are treated with varying concentrations of the test compound.

    • Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin2 to the receptor.

    • The proximity of the receptor and β-arrestin2 due to recruitment results in a measurable signal from the reporter system.

    • The signal is measured, and concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response achievable by the compound).[1]

In Vivo Assays

1. Hot Plate Test: This is a common method to assess the central analgesic effects of drugs in rodents.

  • Objective: To measure the reaction time of an animal to a thermal stimulus.

  • Methodology:

    • The animal (e.g., a mouse) is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The test compound or a vehicle control is administered, and the test is repeated at various time points to determine the analgesic effect.[3]

2. Tail Flick Test: This test also measures the response to a thermal stimulus but is primarily a spinal reflex.

  • Objective: To measure the latency of a tail-flick response to a radiant heat source.

  • Methodology:

    • The animal's tail is exposed to a focused beam of heat.

    • The time taken for the animal to flick its tail away from the heat source is measured.

    • A cut-off time is employed to avoid tissue injury.

    • The analgesic effect of a test compound is determined by the increase in the tail-flick latency after drug administration.[2]

3. Drug Discrimination Studies: These studies assess the subjective effects of a drug by training animals to recognize and respond to the effects of a known substance.

  • Objective: To determine if a novel compound produces similar subjective effects to a known drug of abuse (e.g., morphine).

  • Methodology:

    • Animals (e.g., rats) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food).

    • They are trained to press one lever after receiving an injection of a known drug (e.g., morphine) and the other lever after receiving a saline injection.

    • Once trained, the animals are administered the test compound, and the lever they choose to press indicates whether the compound has subjective effects similar to the training drug.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of µ-opioid receptor agonists and the general workflow of in vivo analgesic testing.

G cluster_0 Cell Membrane cluster_1 Cellular Response MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia (Reduced Neuronal Excitability) PKA->Analgesia Ion_Channel->Analgesia Opioid_Agonist Opioid Agonist (Fentanyl or Cinnamylpiperazine Derivative) Opioid_Agonist->MOR Binds and Activates

Caption: µ-Opioid receptor signaling pathway.

G cluster_workflow In Vivo Analgesic Testing Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Testing Drug_Administration Drug Administration (Test Compound or Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (e.g., ED50 calculation) Post_Drug_Testing->Data_Analysis

Caption: Experimental workflow for in vivo analgesic assays.

References

A Comparative Guide to Assessing Dopamine Receptor Cross-Reactivity: The Case of trans-1-Cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dopamine Receptor Cross-Reactivity

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. Understanding the selectivity profile of a compound is paramount, as off-target interactions can lead to undesirable side effects or reveal novel therapeutic applications. A thorough assessment of cross-reactivity involves determining the binding affinity (Ki) and functional activity (e.g., EC50, Emax) of a test compound at each receptor subtype.

While specific data for trans-1-Cinnamylpiperazine is lacking, studies on structurally related compounds offer some insight. For instance, derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for the D2 receptor.[1][2] However, without a complete binding and functional profile across all five dopamine receptor subtypes, the full cross-reactivity of this compound remains to be elucidated.

Comparative Binding Affinities of Standard Dopamine Receptor Ligands

To provide a benchmark for future studies, the following table summarizes the binding affinities (Ki, in nM) of well-characterized dopamine receptor ligands.

LigandD1 (nM)D2 (nM)D3 (nM)D4 (nM)D5 (nM)
Dopamine (Agonist) ~1000-4000~20-100~10-50~100-500~500-2000
Apomorphine (Agonist) ~100-300~10-50~5-20~50-200~100-400
Quinpirole (Agonist) >10000~10-50~1-10~50-200>10000
SKF 81297 (Agonist) ~1-5>1000>1000>1000~1-5
Haloperidol (Antagonist) ~100-300~1-5~1-10~5-20~100-400
Clozapine (Antagonist) ~50-200~100-300~200-500~10-50~50-200
SCH 23390 (Antagonist) ~0.2-1>1000>1000>1000~0.5-2

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The following is a generalized protocol for a competitive binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound at each dopamine receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • A suitable radioligand for each receptor subtype (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-Raclopride for D2-like).

  • Test compound (this compound).

  • Reference compounds (e.g., dopamine, haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For dopamine receptors, measuring changes in cyclic adenosine monophosphate (cAMP) is a common method. D1-like receptors are Gs-coupled and their activation increases cAMP levels, while D2-like receptors are Gi-coupled and their activation decreases forskolin-stimulated cAMP levels.

Objective: To determine the functional activity (EC50 and Emax for agonists, or IC50 for antagonists) of a test compound at each dopamine receptor subtype.

Materials:

  • Cells stably expressing a single human dopamine receptor subtype.

  • Cell culture medium.

  • Test compound.

  • Reference agonist (e.g., dopamine, SKF 81297) and antagonist (e.g., haloperidol, SCH 23390).

  • Forskolin (for D2-like receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or reporter gene-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations.

    • Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations, then add a fixed concentration of a reference agonist. For D2-like receptors, also add forskolin to stimulate cAMP production.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log of the test compound concentration to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 D1-like Receptor Signaling (Gs-coupled) cluster_1 D2-like Receptor Signaling (Gi-coupled) D1_Agonist D1/D5 Agonist D1_Receptor D1/D5 Receptor D1_Agonist->D1_Receptor Gs Gs Protein D1_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim Cellular_Response_D1 Cellular Response PKA_stim->Cellular_Response_D1 D2_Agonist D2/D3/D4 Agonist D2_Receptor D2/D3/D4 Receptor D2_Agonist->D2_Receptor Gi Gi Protein D2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Cellular_Response_D2 Cellular Response PKA_inhib->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) start_binding Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate to Reach Equilibrium start_binding->incubate filtrate Filter to Separate Bound/Unbound incubate->filtrate wash Wash to Remove Non-specific Binding filtrate->wash count Scintillation Counting wash->count analyze_binding Calculate IC50 and Ki count->analyze_binding end_binding Binding Affinity Profile analyze_binding->end_binding start_functional Plate Cells Expressing Receptor add_compounds Add Test Compound ± Agonist/Forskolin start_functional->add_compounds incubate_cells Incubate Cells add_compounds->incubate_cells lyse Lyse Cells incubate_cells->lyse measure_cAMP Measure cAMP Levels lyse->measure_cAMP analyze_functional Calculate EC50/IC50 and Emax measure_cAMP->analyze_functional end_functional Functional Activity Profile analyze_functional->end_functional

Caption: Experimental Workflow for Cross-Reactivity Studies.

Conclusion

A comprehensive evaluation of a compound's cross-reactivity with dopamine receptors is a critical step in drug development. While direct experimental data for this compound are not currently available, this guide provides the necessary framework for such an investigation. By employing the detailed radioligand binding and functional assay protocols, and by comparing the results to the provided data for standard ligands, researchers can accurately characterize the selectivity and functional profile of this compound or any other novel compound. This systematic approach will ultimately contribute to the development of safer and more effective therapeutics targeting the dopaminergic system.

References

Benchmarking new cinnamylpiperazine-based synthetic opioids against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging cinnamylpiperazine-based synthetic opioids against established standards. The following sections detail their in vitro and in vivo pharmacological profiles, supported by experimental data and detailed methodologies, to serve as a valuable resource for the research and drug development community.

Introduction

The landscape of synthetic opioids is continually evolving, with novel chemical scaffolds emerging. The cinnamylpiperazine class, structurally distinct from fentanyl and its analogues, represents a significant recent development. This guide focuses on benchmarking the in vitro and in vivo properties of key cinnamylpiperazine derivatives, such as 2-methyl AP-237 and AP-238, against well-characterized opioids like fentanyl and morphine. Understanding the potency, efficacy, and potential liabilities of these new compounds is critical for forensic sciences, clinical toxicology, and the development of safer analgesics.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data gathered from in vitro and in vivo studies, allowing for a direct comparison of the pharmacological profiles of cinnamylpiperazine-based synthetic opioids and reference compounds.

In Vitro Data: Receptor Binding and Functional Activity

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity and Functional Potency/Efficacy

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) (β-arrestin2 Recruitment)Maximum Efficacy (Emax, %) (β-arrestin2 Recruitment, relative to Hydromorphone)
Cinnamylpiperazines
2-methyl AP-237Less potent than Fentanyl and Morphine[1]468[2][3]125[2][3]
AP-238Data not available248[2][3]100 (relative to Hydromorphone)[2][3]
AP-237Data not available1,350[2][3]100 (relative to Hydromorphone)[2][3]
para-methyl AP-237Data not available1,110[2][3]100 (relative to Hydromorphone)[2][3]
Reference Opioids
Fentanyl0.380 ± 0.036[4]1.1[2][3]150[2][3]
Hydromorphone0.6[5]31[2][3]100[2][3]
Morphine1.2[5]290[3]Data not available

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax values are relative to the response induced by hydromorphone.

In Vivo Data: Antinociceptive Potency

Table 2: Antinociceptive Potency in Rodent Models (Hot Plate Test)

CompoundMedian Effective Dose (ED50, mg/kg)Potency Relative to MorphinePotency Relative to Fentanyl
Cinnamylpiperazines
2-methyl AP-237~0.25 (rat, discriminative stimulus)[1]More potent[1]As potent[1]
AP-238Data not availableData not availableData not available
Reference Opioids
Fentanyl0.08 (mouse)97.75x more potent1x
Morphine7.82 (mouse)1x0.01x as potent

Note: ED50 values represent the dose required to produce an antinociceptive effect in 50% of the tested animals. A lower ED50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test compounds (cinnamylpiperazines and standards).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with 10 µM naloxone).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin2 Recruitment Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound to activate the mu-opioid receptor and induce the recruitment of β-arrestin2.

Materials:

  • U2OS cells stably co-expressing the human mu-opioid receptor and a β-arrestin2-enzyme fragment fusion protein (e.g., PathHunter® assay).

  • Test compounds (cinnamylpiperazines and standards).

  • Cell culture medium.

  • Assay buffer.

  • Substrate for the enzyme fragment complementation assay.

  • Luminometer.

Procedure:

  • Plate the cells in a 384-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagent containing the enzyme substrate.

  • Incubate for a further 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Normalize the data to the response of a reference agonist (e.g., hydromorphone) and plot concentration-response curves.

  • Determine the EC50 and Emax values using non-linear regression analysis.

In Vivo Hot Plate Test for Antinociception in Rodents

Objective: To assess the central antinociceptive properties of a test compound.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Male CD-1 mice or Sprague-Dawley rats.

  • Test compounds (cinnamylpiperazines and standards) dissolved in a suitable vehicle.

  • Vehicle control.

Procedure:

  • Acclimatize the animals to the testing room and handling procedures.

  • Determine the baseline latency for each animal to respond to the hot plate (e.g., set at 55°C) by licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Construct dose-response curves and determine the ED50 value.

In Vivo Whole-Body Plethysmography for Respiratory Depression in Rodents

Objective: To measure the effects of a test compound on respiratory function.

Materials:

  • Whole-body plethysmography chambers for unrestrained animals.

  • Data acquisition and analysis software.

  • Male CD-1 mice.

  • Test compounds (cinnamylpiperazines and standards) dissolved in a suitable vehicle.

  • Vehicle control.

Procedure:

  • Acclimatize the mice to the plethysmography chambers.

  • Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).

  • Administer the test compound or vehicle.

  • Continuously record the respiratory parameters for a defined period post-administration.

  • Analyze the data to determine the magnitude and duration of any respiratory depression (i.e., decrease in respiratory frequency and/or tidal volume).

  • Compare the effects of the test compounds to those of a standard opioid known to cause respiratory depression (e.g., morphine or fentanyl).

Mandatory Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent and β-arrestin dependent signaling pathways activated by opioid receptor agonists.

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Opioid Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_alpha->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Ca_channel->Analgesia Contributes to K_channel->Analgesia Leads to GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activates Resp_Dep Respiratory Depression beta_arrestin->Resp_Dep Contributes to Tolerance Tolerance & Desensitization beta_arrestin->Tolerance Mediates

Caption: Opioid Receptor Signaling Pathways.

Experimental Workflow: In Vitro Benchmarking

The following diagram outlines the typical workflow for the in vitro characterization of novel opioid compounds.

In Vitro Workflow start Synthesize/Acquire Novel Cinnamylpiperazine Opioid binding_assay Radioligand Binding Assay (e.g., with [³H]-DAMGO) start->binding_assay functional_assay Functional Assay (e.g., β-Arrestin2 Recruitment) start->functional_assay data_analysis_binding Data Analysis: Determine Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 & Emax functional_assay->data_analysis_functional comparison Compare with Known Standards (e.g., Fentanyl, Morphine) data_analysis_binding->comparison data_analysis_functional->comparison end In Vitro Pharmacological Profile Established comparison->end Benchmarking Logic cluster_new_compound New Cinnamylpiperazine Opioid cluster_standard Known Standard (e.g., Fentanyl) New_InVitro In Vitro Data (Ki, EC50, Emax) Compare_InVitro Compare Potency & Efficacy New_InVitro->Compare_InVitro New_InVivo In Vivo Data (ED50, Respiratory Effects) Compare_InVivo Compare Potency & Side Effects New_InVivo->Compare_InVivo Std_InVitro In Vitro Data (Ki, EC50, Emax) Std_InVitro->Compare_InVitro Std_InVivo In Vivo Data (ED50, Respiratory Effects) Std_InVivo->Compare_InVivo Conclusion Determine Relative Pharmacological Profile Compare_InVitro->Conclusion Compare_InVivo->Conclusion

References

Head-to-head comparison of different cinnamylpiperazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of target molecules is paramount. Cinnamylpiperazine, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct methodologies. This guide provides a detailed head-to-head comparison of the most common synthetic routes, offering experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Methods

The choice of synthesis method for cinnamylpiperazine is often a trade-off between simplicity, yield, and the need for producing specifically substituted analogs. The following table summarizes the key quantitative data for three primary methods.

MetricMethod 1: Direct N-AlkylationMethod 2: Reductive AminationMethod 3: Multi-Step Synthesis with Protecting Group
Starting Materials Piperazine, Cinnamyl ChlorideCinnamaldehyde, PiperazineBoc-Piperazine, Cinnamyl Bromide
Key Reagents Base (e.g., K2CO3) or excess piperazineReducing agent (e.g., NaBH(OAc)3)TFA (for deprotection)
Typical Yield 56%[1]Estimated >90% (based on similar reactions)~90% (for alkylation step), lower overall for multi-step
Reaction Time 3 hours[1]12-24 hours24+ hours (for entire sequence)
Key Advantage Procedural simplicity and speedHigh yield and selectivity for mono-alkylationHigh control for synthesis of specific derivatives
Key Disadvantage Risk of di-alkylation, requiring large excess of piperazineRequires specific reducing agentsLonger, multi-step procedure

Method 1: Direct N-Alkylation of Piperazine

This classical and straightforward method involves the direct reaction of piperazine with a cinnamyl halide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, a large excess of piperazine is typically employed.

Experimental Protocol:
  • Reaction Setup: Dissolve a significant molar excess of absolute piperazine (e.g., 5 equivalents) in a suitable solvent such as isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Cinnamyl Chloride: To the stirred solution, add cinnamyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 3 hours with continuous stirring.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in chloroform and wash sequentially with a sodium hydroxide solution and water.

  • Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent in vacuo. The excess piperazine can be removed by sublimation. The crude product is then purified by vacuum distillation to yield 1-cinnamylpiperazine.[1] Further purification can be achieved by recrystallization from n-hexane.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification piperazine Piperazine reaction_mixture Reaction at 70°C piperazine->reaction_mixture isopropanol Isopropanol isopropanol->reaction_mixture cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->reaction_mixture evaporation Solvent Evaporation reaction_mixture->evaporation extraction Chloroform Extraction & Washing evaporation->extraction distillation Vacuum Distillation extraction->distillation product 1-Cinnamylpiperazine distillation->product

Workflow for Direct N-Alkylation

Method 2: Reductive Amination

Reductive amination offers a high-yield alternative for the synthesis of cinnamylpiperazine, proceeding via the in-situ formation and subsequent reduction of an iminium ion. While a specific protocol for the reaction between cinnamaldehyde and piperazine is not extensively documented, the following procedure is based on well-established general methods for reductive amination. A similar reaction of trans-cinnamaldehyde with aniline has been reported to proceed with a 92% yield.

Experimental Protocol:
  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like 1,2-dichloroethane. Stir the mixture at room temperature.

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cinnamaldehyde Cinnamaldehyde reaction_mixture Reductive Amination cinnamaldehyde->reaction_mixture piperazine Piperazine piperazine->reaction_mixture solvent 1,2-Dichloroethane solvent->reaction_mixture reducing_agent NaBH(OAc)₃ reducing_agent->reaction_mixture quench Quenching (aq. NaHCO₃) reaction_mixture->quench extraction DCM Extraction quench->extraction chromatography Column Chromatography extraction->chromatography product 1-Cinnamylpiperazine chromatography->product

Workflow for Reductive Amination

Method 3: Multi-Step Synthesis with a Protecting Group

For applications requiring high purity and the synthesis of specific, mono-substituted cinnamylpiperazine derivatives, a multi-step approach involving a protecting group is the method of choice. The tert-butoxycarbonyl (Boc) group is commonly used to temporarily block one of the piperazine nitrogens, allowing for selective alkylation of the other.

Experimental Protocol:
  • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-protected piperazine. This step ensures that the subsequent alkylation occurs at only one nitrogen atom.

  • N-Alkylation: Dissolve N-Boc-piperazine (1 equivalent) and cinnamyl bromide (1.1 equivalents) in a solvent such as acetonitrile. Add a base like potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 24 hours.

  • Work-up and Isolation of Intermediate: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue, N-Boc-N'-cinnamylpiperazine, can be purified by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with DCM. Dry the organic layer, concentrate, and purify the final product, 1-cinnamylpiperazine, by column chromatography or distillation.

G cluster_protection Protection cluster_alkylation N-Alkylation cluster_deprotection Deprotection & Purification piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine boc_anhydride Boc₂O boc_anhydride->boc_piperazine protected_product N-Boc-N'-cinnamylpiperazine boc_piperazine->protected_product cinnamyl_bromide Cinnamyl Bromide cinnamyl_bromide->protected_product final_product 1-Cinnamylpiperazine protected_product->final_product tfa TFA/DCM tfa->final_product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-Cinnamylpiperazine
Reactant of Route 2
Reactant of Route 2
trans-1-Cinnamylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.